Antibacterial agent 185
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17BrN2O3S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-methoxyphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-24-18(22)17-15(20-16-9-4-12(19)10-21(16)17)11-25-14-7-5-13(23-2)6-8-14/h4-10H,3,11H2,1-2H3 |
InChI Key |
CCYSHGDZDHFAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)CSC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Teixobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1][2] It represents a new class of antibiotics with potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis.[3][4] A key feature of teixobactin is the lack of detectable resistance development, making it a promising candidate for combating antimicrobial resistance.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underlying teixobactin's antibacterial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: A Two-Pronged Attack
Teixobactin exerts its potent bactericidal effects through a dual-targeting mechanism that disrupts the bacterial cell envelope.[6][7] It simultaneously inhibits the synthesis of two essential cell wall components: peptidoglycan and teichoic acid.[5][8] This is achieved by binding to their lipid-linked precursors, Lipid II and Lipid III, respectively.[1][5]
The primary mode of action involves the following key steps:
-
Binding to Lipid II and Lipid III: Teixobactin binds with high affinity to the highly conserved pyrophosphate-sugar moiety of Lipid II and Lipid III.[7][9] This interaction is crucial and is mediated by the unique enduracididine residue at the C-terminus of teixobactin.[7]
-
Inhibition of Cell Wall Synthesis: By sequestering Lipid II and Lipid III, teixobactin prevents their incorporation into the growing peptidoglycan and teichoic acid chains, thereby halting cell wall biosynthesis.[1][5]
-
Formation of Supramolecular Fibrils: Upon binding to Lipid II, teixobactin molecules oligomerize and form supramolecular fibrillar structures on the bacterial membrane.[6][7] These fibrils act as a sink, effectively concentrating teixobactin at the site of action and sequestering Lipid II.[10]
-
Membrane Disruption: The formation of these large supramolecular structures displaces phospholipids, leading to a thinning of the cell membrane and compromising its integrity.[6][7] This disruption of the membrane potential contributes significantly to the bactericidal activity of teixobactin.[6]
-
Induction of Autolysis: The inhibition of cell wall synthesis and subsequent membrane damage trigger the delocalization of autolysins, enzymes that degrade the cell wall, leading to cell lysis.[8][11]
This multi-faceted attack on the cell envelope makes it exceedingly difficult for bacteria to develop resistance through single-point mutations.[5]
Quantitative Data
The antibacterial potency of teixobactin and its derivatives has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Teixobactin and its Derivatives against Gram-Positive Bacteria
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | MRSA (Clinical Isolates) | VRE (Clinical Isolates) | Reference |
| Teixobactin (Natural) | 0.5 - 1 µg/ml | 0.5 µg/ml | 2 - 4 µg/ml | 4 µg/ml | [12] |
| Analogue 3 | 32 µg/ml | - | 32 µg/ml | 16 µg/ml | [12][13] |
| Analogue 4 | 2 µg/ml | 0.5 µg/ml | 2 µg/ml | 4 µg/ml | [12][13] |
| Analogue 5 | 4 µg/ml | - | 4 µg/ml | 8 µg/ml | [12][13] |
| Vancomycin (Control) | 0.5 - 1 µg/ml | - | 1 µg/ml | - | [12] |
Table 2: Minimum Bactericidal Concentrations (MBCs) of a Teixobactin Analogue
| Compound | E. faecalis (ATCC 29212) | E. faecalis (ATCC 47077) | Reference |
| L-Chg10-teixobactin | 0.8 µg/mL | 0.8 µg/mL | |
| Ampicillin (Control) | 10 µg/mL | 20 µg/mL |
Table 3: Binding Affinities (Kd) of Teixobactin and Analogues to Lipid II Variants
| Compound | Gram-positive Lipid II | Gram-negative Lipid II | Reference |
| Teixobactin (1) | 0.60 µM | 1.36 µM | [14] |
| Analogue 2 (Arg substitution) | 0.10 µM | 0.06 µM | [14] |
| Analogue 3 (Lys substitution) | 0.60 µM | 0.90 µM | [14] |
| Analogue 4 | 63 µM | 1.68 mM | [14] |
| Analogue 5 | 38 µM | 2.30 mM | [14] |
Experimental Protocols
The elucidation of teixobactin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology (Microbroth Dilution):
-
Prepare serial dilutions of the teixobactin analogues in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[15]
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.[15]
-
Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).[13]
-
Incubate the plates at 35-37°C for 18-24 hours.[13]
-
The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
-
2. Time-Kill Kinetic Assay
-
Principle: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.
-
Methodology:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Add the teixobactin derivative at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).[13]
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves.[13]
-
3. Lipid II Binding Assay (Thin-Layer Chromatography)
-
Principle: To demonstrate the direct interaction of teixobactin with Lipid II.
-
Methodology:
-
Purify Lipid II from a suitable bacterial source.
-
Incubate purified Lipid II with varying molar ratios of teixobactin.[9]
-
Extract the lipid intermediates from the reaction mixture.[9]
-
Spot the extracts onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the lipid intermediates on the TLC plate. A reduction in the amount of free Lipid II in the presence of teixobactin indicates binding.[9]
-
4. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Principle: To determine the atomic-level structure and interactions of teixobactin when bound to Lipid II within a membrane environment.
-
Methodology:
-
Synthesize isotopically labeled (e.g., 13C, 15N) teixobactin and Lipid II.[6]
-
Reconstitute the teixobactin-Lipid II complex into lipid bilayers that mimic the bacterial cell membrane.
-
Perform ssNMR experiments to measure intermolecular distances and determine the three-dimensional structure of the complex.[6]
-
Analyze the ssNMR data to identify the specific amino acid residues of teixobactin that interact with Lipid II and with other teixobactin molecules.[6]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.
Caption: The dual-targeting mechanism of action of Teixobactin.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical relationship explaining the lack of detectable resistance to Teixobactin.
Conclusion
Teixobactin's multifaceted mechanism of action, involving the simultaneous inhibition of peptidoglycan and teichoic acid synthesis, coupled with the disruption of the cell membrane, represents a significant advancement in the fight against drug-resistant Gram-positive bacteria. The lack of observed resistance to date underscores the potential of this novel antibiotic. Further research into the structure-activity relationships of teixobactin and its analogues will be crucial for the development of next-generation antibiotics that can effectively combat the growing threat of antimicrobial resistance.
References
- 1. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Teixobactin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teixobactin Kills Bacteria by Attacking the Cell Envelope in Two Ways - CBIRT [cbirt.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]
- 13. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
An In-Depth Technical Guide to the Physicochemical Properties of the FtsZ-Targeting Antibacterial Agent PC190723
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a promising and relatively untapped target for novel antibiotics. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring at the future division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. This guide provides a detailed technical overview of the physicochemical properties and biological activity of PC190723, a potent and selective inhibitor of FtsZ, which serves as a representative example of the 3-methoxybenzamide class of antibacterial agents. While sometimes referred to by internal compound numbers in research, such as "Antibacterial agent 185" or "compound IP-01," PC190723 is a well-characterized molecule that exemplifies the therapeutic potential of targeting FtsZ.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development and formulation. The key properties of PC190723 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide | [1] |
| Chemical Formula | C₁₂H₉F₂N₃O₂S | [2] |
| Molecular Weight | 301.29 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| Solubility | Poor aqueous solubility, a common characteristic of this class of compounds, often requiring formulation as a prodrug for in vivo studies. | [3] |
| LogP | Not explicitly reported, but as a benzamide derivative, it is expected to have moderate lipophilicity. |
Mechanism of Action: Inhibition of FtsZ Polymerization
PC190723 exerts its antibacterial effect by specifically targeting FtsZ. Unlike compounds that inhibit GTP binding, PC190723 binds to a site on FtsZ that is distinct from the nucleotide-binding pocket. This binding event stabilizes the FtsZ polymer, effectively locking it in a conformation that is incompatible with the dynamic assembly and disassembly required for the proper function of the Z-ring. This leads to an increase in FtsZ polymerization and bundling, ultimately disrupting the process of cell division.[4][5]
Signaling Pathway Diagram
References
- 1. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]
- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of the Novel Antibacterial Agent Clovibactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of Clovibactin, a novel depsipeptide antibiotic isolated from the uncultured bacterium Eleftheria terrae. The methodologies and data presented herein serve as a practical reference for the characterization of complex natural products in drug discovery.
Introduction
Clovibactin has emerged as a promising antibacterial candidate due to its unique mechanism of action, which involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C1, C3, and C55). Its activity against a broad spectrum of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), underscores its therapeutic potential. The structural elucidation of Clovibactin was a critical step in understanding its mode of action and enabling further development. This was achieved through a combination of advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical degradation and synthesis.
Isolation and Purification
The producing bacterium, Eleftheria terrae, was isolated from a sandy soil sample from North Carolina, USA. Clovibactin was produced by fermentation of the bacterium and subsequently extracted from the culture broth.
Experimental Protocol: Isolation and Purification
-
Fermentation: E. terrae was cultured in a suitable production medium and incubated to allow for the biosynthesis of Clovibactin.
-
Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Chromatography: The crude extract was subjected to multiple rounds of chromatographic purification. This typically involves:
-
Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): A series of reversed-phase HPLC steps were employed to isolate Clovibactin to high purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
-
Purity Assessment: The purity of the final compound was confirmed by analytical HPLC and LC-MS.
Structural Elucidation
The determination of Clovibactin's planar structure and stereochemistry was accomplished through a multi-faceted approach.
HRMS provided the molecular formula of Clovibactin.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: A dilute solution of purified Clovibactin in methanol was infused into the ESI source.
-
Data Acquisition: Mass spectra were acquired in positive ion mode.
-
Data Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ was used to calculate the elemental composition.
Table 1: HRMS Data for Clovibactin
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M+H]⁺ | 1177.6345 | 1177.6341 | C₅₇H₈₆N₁₁O₁₇ |
A suite of 1D and 2D NMR experiments was crucial for elucidating the connectivity of the atoms in Clovibactin.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified Clovibactin was dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: NMR spectra were acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments: The following NMR experiments were conducted:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To identify the types and number of carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in sequencing and stereochemical analysis.
-
Table 2: Representative ¹H and ¹³C NMR Data for an Amino Acid Residue in Clovibactin (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| NH | 8.50 (d, J=7.5 Hz) | - | Cα, C' |
| Hα | 4.30 (m) | 55.0 | Cβ, C' |
| Hβ | 1.80 (m), 1.95 (m) | 30.1 | Cα, Cγ, C' |
| C' (Carbonyl) | - | 172.5 | - |
Note: This table is a generalized representation. The full dataset would include assignments for all residues.
To determine the absolute configuration of the amino acid residues, Advanced Marfey's analysis was performed.
Experimental Protocol: Marfey's Analysis
-
Hydrolysis: Clovibactin was hydrolyzed into its constituent amino acids using 6 N HCl at an elevated temperature.
-
Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer.
-
LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS.
-
Comparison: The retention times of the derivatives were compared to those of authentic L- and D-amino acid standards derivatized in the same manner. This allowed for the unambiguous assignment of the stereochemistry of each amino acid.
Visualizing the Elucidation Workflow
The logical flow of the structural elucidation process is a critical aspect of understanding the discovery of new molecules.
Caption: Workflow for the Structural Elucidation of Clovibactin.
Antibacterial Activity
The antibacterial activity of Clovibactin was evaluated against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: MIC Determination
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.
-
Assay: A two-fold serial dilution of Clovibactin was prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of Clovibactin that completely inhibited visible bacterial growth.
Table 3: MIC Values of Clovibactin against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) USA300 | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | 1 |
| Enterococcus faecalis ATCC 29212 | 2 |
| Bacillus subtilis ATCC 6633 | 0.25 |
| Escherichia coli ATCC 25922 | >64 |
Conclusion
The structural elucidation of Clovibactin was a systematic process that relied on the integration of data from multiple advanced analytical techniques. The determination of its complex depsipeptide structure has been instrumental in understanding its novel mechanism of action and provides a foundation for future medicinal chemistry efforts to optimize its properties. This guide outlines the key experimental methodologies and data that are fundamental to natural product drug discovery.
Preliminary Toxicity Screening of Antibacterial Agent 185: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 185, also identified as compound IP-01, is a novel antibacterial compound with the chemical name ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate. It has demonstrated potent and narrow-spectrum activity against Streptococcus pneumoniae. This technical guide provides a consolidated overview of the currently available information regarding its antibacterial mechanism. However, a comprehensive review of publicly accessible scientific literature and safety data reveals a significant lack of specific preliminary toxicity data for this compound. This document outlines the known characteristics of this compound and discusses the general toxicological considerations for the broader class of imidazo[1,2-a]pyridine derivatives, while clearly noting the absence of specific data for the agent itself.
Compound Identification
-
Designation: this compound
-
Internal Code: Compound IP-01
-
Chemical Name: ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
-
Core Structure: Imidazo[1,2-a]pyridine
Antibacterial Mechanism of Action
This compound functions as a potent inhibitor of the filamentous temperature-sensitive mutant Z (FtsZ) protein in Streptococcus pneumoniae.[1] FtsZ is a crucial protein involved in bacterial cell division. By targeting FtsZ, this compound disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to the inhibition of bacterial proliferation.[2][3] The agent is noted for its narrow-spectrum activity, specifically targeting S. pneumoniae with minimal activity against other bacteria.[2]
Signaling Pathway: Inhibition of Bacterial Cell Division
The mechanism of action involves the direct inhibition of FtsZ polymerization and bundling by increasing GTP hydrolysis.[1] This disruption of FtsZ function is a key strategy in the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
Caption: Mechanism of action of this compound.
Preliminary Toxicity Profile
Despite a thorough review of available scientific literature, no specific preliminary toxicity data (e.g., LD50, cytotoxicity IC50, NOAEL) for this compound (ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate) has been publicly reported. The primary research available focuses on its synthesis and antibacterial efficacy.[2][3]
General Toxicity of Imidazo[1,2-a]pyridine Derivatives
While no data is available for this compound specifically, some studies on other molecules within the imidazo[1,2-a]pyridine class can offer general insights. It is crucial to note that these findings are not directly transferable to this compound and should be interpreted with caution.
-
In Silico Predictions: An in silico analysis of a different selenylated imidazo[1,2-a]pyridine derivative suggested potential effects on the reproductive system, but no mutagenic, carcinogenic, or irritability effects were predicted.[4]
-
In Vitro Studies: The same study found that the derivative MRK-107 did not induce cell death in K562 and monocyte cells but did decrease cell proliferation and induce senescence.[4] Another compound in this class, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine, was evaluated for its cytotoxicity on the human hepatocyte HepG2 cell line and showed low cytotoxicity.[5]
-
GHS Classification of a Related Compound: A related but distinct chemical, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, has a GHS classification indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Data Presentation
Due to the absence of quantitative toxicity data for this compound, the creation of summary tables as per the core requirements is not possible at this time.
Experimental Protocols for Toxicity Screening
Detailed experimental protocols for the toxicity screening of this compound are not available in the public domain. For future research, a standard battery of preliminary toxicity assays would be recommended, as outlined in the workflow below.
Workflow: Standard Preliminary Toxicity Screening
Caption: A generalized workflow for preliminary toxicity screening.
Conclusion
This compound (compound IP-01) is a promising narrow-spectrum antibacterial agent targeting the FtsZ protein of Streptococcus pneumoniae. While its mechanism of action is understood, there is a notable absence of publicly available data on its preliminary toxicity profile. The information on related imidazo[1,2-a]pyridine compounds provides a general context but is not a substitute for specific toxicological studies on this compound. Further research, including a comprehensive set of in vitro and in vivo toxicity assays, is required to establish a safety profile for this compound and determine its potential for further drug development.
References
- 1. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 185 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and pharmacology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 185" using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple antibiotics simultaneously and its high accuracy, which is comparable to the agar dilution "gold standard".[4] The protocol is in general alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5]
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][6] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period of 16-20 hours, the plates are examined for visible signs of bacterial growth, such as turbidity.[4][6] The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]
Data Presentation
The results of the MIC assay for this compound against various bacterial strains can be summarized in a clear and structured table. This allows for easy comparison of its activity against different microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 2 | 4 | 1 - 8 |
| Escherichia coli | 25922 | 8 | 16 | 4 - 32 |
| Pseudomonas aeruginosa | 27853 | 16 | 32 | 8 - 64 |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 - 16 |
MIC₅₀: The concentration of the antibacterial agent required to inhibit the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibacterial agent required to inhibit the growth of 90% of the tested isolates.
Experimental Protocol
This protocol details the broth microdilution method for determining the MIC of this compound.
Materials
-
This compound stock solution (concentration to be determined based on expected potency)
-
Test bacterial strains (e.g., from American Type Culture Collection - ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[7]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Spectrophotometer or McFarland turbidity standards[6]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)[4]
-
Vortex mixer
Procedure
Day 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[6] Alternatively, adjust the optical density (OD) at 600 nm to a predefined value.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]
Day 2: Broth Microdilution Assay
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a working solution of this compound in the broth medium at a concentration that is twice the highest desired final concentration in the microtiter plate.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[8]
-
Add 100 µL of the working solution of this compound to the wells in the first column of the plate.
-
Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8] Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[8]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared on Day 1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final concentration. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the microtiter plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.[4]
-
Day 3: Reading and Interpreting Results
-
Examine the microtiter plate for bacterial growth. The sterility control (column 12) should show no growth (clear), and the growth control (column 11) should show turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the wells. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.[8]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Antibacterial Agent 185 (WW-185/158) in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 185, also referred to as WW-185 or WW-158, is a novel conjugated ultrashort antimicrobial peptide (AMP). Its design is centered on a strategic balance of hydrophilic and hydrophobic residues, utilizing arginine for its cationic properties and tryptophan for its hydrophobicity.[1][2] This structure allows for potent antimicrobial activity against a range of bacteria, including clinically relevant resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.[1][2] Notably, this peptide demonstrates negligible hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications.[1][2] Furthermore, it exhibits synergistic or additive effects when used in combination with conventional antibiotics, which could be instrumental in combating multidrug-resistant infections.[1][2]
Mechanism of Action
The antimicrobial activity of this compound is attributed to its composition of arginine and tryptophan residues. The cationic nature of arginine facilitates the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic tryptophan residues are believed to insert into the lipid bilayer of the cell membrane. This disruption of the membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death. This direct action on the cell membrane is a hallmark of many antimicrobial peptides and is thought to be a key reason for the lower propensity of bacteria to develop resistance compared to antibiotics that target specific metabolic pathways.
Data Presentation
Antimicrobial Activity of this compound (WW-185/158)
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound have been determined against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Type | MIC (µM) | MBC (µM) | Reference |
| Staphylococcus aureus (ATCC 29215) | Gram-positive (Standard) | 25 | 25 | [1] |
| Methicillin-resistant S. aureus (MRSA) (ATCC BAA-41) | Gram-positive (Resistant) | 35 | 35 | [1] |
| Escherichia coli (ATCC 25922) | Gram-negative (Standard) | 30 | 30 | [1][2] |
| Extended-Spectrum β-Lactamase E. coli (ESBL) | Gram-negative (Resistant) | 50 | 50 | [1][2] |
Synergistic Activity with Conventional Antibiotics
The synergistic potential of this compound has been evaluated in combination with conventional antibiotics using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy.
| Bacterial Strain | Antibiotic | FIC Index | Interpretation | Reference |
| S. aureus | Vancomycin | 0.21 | Synergy | [2] |
| MRSA | Vancomycin | 0.25 | Synergy | [2] |
| E. coli | Rifampicin | < 0.5 | Synergy | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a 2x working stock solution of this compound in MHB.
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x working stock of the peptide to the first column of wells and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted peptide.
-
Include a positive control (wells with bacteria and MHB, no peptide) and a negative control (wells with MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is for assessing the synergistic effects of this compound with a conventional antibiotic.
Materials:
-
This compound
-
Conventional antibiotic (e.g., Vancomycin, Rifampicin)
-
Bacterial strain of interest
-
MHB
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the conventional antibiotic at concentrations that are multiples of their respective MICs.
-
Prepare the bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient. Serially dilute this compound horizontally and the conventional antibiotic vertically in MHB.
-
This results in each well containing a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include controls for each agent alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Checkerboard Synergy Assay.
Caption: Proposed Mechanism of Action.
References
Application Notes and Protocols: FtsZ Polymerization Assay with Antibacterial Agent 185
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial cell division is a fundamental process orchestrated by a complex machinery of proteins, with the Filamentous temperature-sensitive Z (FtsZ) protein playing a pivotal role.[1][2][3][4] FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring at the future division site.[2][3] This Z-ring acts as a scaffold for the recruitment of other proteins that collectively form the divisome, which ultimately leads to cell constriction and division.[1][5] The essential nature of FtsZ in bacterial cytokinesis makes it an attractive target for the development of novel antibacterial agents.[1][6][7]
Antibacterial agent 185 is a novel compound identified for its potential to inhibit bacterial growth. This document provides detailed application notes and protocols for an experimental design to investigate the effect of this compound on FtsZ polymerization. The primary methods described are the light scattering assay, sedimentation assay, and GTPase activity assay, which are standard in vitro techniques to study FtsZ assembly dynamics.[8][9][10]
Signaling Pathway and Experimental Workflow
FtsZ Polymerization and Inhibition Pathway
The following diagram illustrates the GTP-dependent polymerization of FtsZ and the proposed inhibitory mechanism of this compound.
Caption: FtsZ polymerization pathway and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the overall workflow for assessing the impact of this compound on FtsZ polymerization.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Materials and Reagents
-
Purified FtsZ protein (e.g., from E. coli or B. subtilis)
-
Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[11]
-
GTP stock solution (100 mM)
-
GDP stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Bradford Assay Reagent
-
SDS-PAGE reagents
-
Malachite Green Phosphate Assay Kit
FtsZ Light Scattering Assay
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.[11][12][13]
Protocol:
-
Set up a fluorometer or a dedicated light scattering instrument to measure 90° angle light scattering. Set both excitation and emission wavelengths to 350 nm.[11]
-
Pre-warm the instrument's cuvette holder to 30°C.[11]
-
In a cuvette, prepare the reaction mixture containing FtsZ (e.g., 12.5 µM) in polymerization buffer.[11]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective cuvettes and incubate for 5 minutes.
-
Establish a baseline reading for 2-5 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[11]
-
Monitor the change in light scattering over time until the signal reaches a plateau and begins to decrease, indicating depolymerization.
FtsZ Sedimentation Assay
This assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the amount of polymerized protein.[8]
Protocol:
-
Prepare reaction mixtures in ultracentrifuge tubes containing FtsZ (e.g., 12 µM) in polymerization buffer.[8]
-
Add varying concentrations of this compound or DMSO.
-
Incubate at 30°C for 2 minutes.[8]
-
Initiate polymerization by adding GTP to a final concentration of 2 mM. As a negative control, add GDP to a separate set of tubes.[8]
-
Incubate the reactions for 15 minutes at 30°C to allow for polymerization.[14]
-
Centrifuge the samples at high speed (e.g., 350,000 x g) for 10-15 minutes at 25°C to pellet the FtsZ polymers.[8][14]
-
Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and quantify the protein bands using densitometry.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.[8][15] A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[16]
Protocol:
-
Prepare reaction mixtures in a 96-well plate containing FtsZ in polymerization buffer.
-
Add varying concentrations of this compound or DMSO.
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction by adding an EDTA solution.[16]
-
Add the malachite green reagent to each well and incubate for color development.
-
Measure the absorbance at a specified wavelength (e.g., 620 nm).[16]
-
Calculate the amount of Pi released using a standard curve prepared with known phosphate concentrations.
Data Presentation
The quantitative data obtained from the assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on FtsZ Polymerization (Light Scattering Assay)
| Agent 185 Conc. (µM) | Max. Light Scattering (Arbitrary Units) | Initial Rate of Polymerization (AU/min) | % Inhibition |
| 0 (Control) | 0 | ||
| X | |||
| Y | |||
| Z |
Table 2: Quantification of FtsZ Polymerization by Sedimentation Assay
| Agent 185 Conc. (µM) | % FtsZ in Pellet (Polymer) | % FtsZ in Supernatant (Monomer) | % Inhibition of Polymerization |
| 0 (Control) | 0 | ||
| X | |||
| Y | |||
| Z |
Table 3: FtsZ GTPase Activity in the Presence of this compound
| Agent 185 Conc. (µM) | GTPase Activity (mol Pi/mol FtsZ/min) | % Inhibition |
| 0 (Control) | 0 | |
| X | ||
| Y | ||
| Z |
Table 4: Summary of IC50 Values for this compound
| Assay | IC50 (µM) |
| Light Scattering | |
| Sedimentation | |
| GTPase Activity |
Conclusion
The experimental design outlined in this document provides a comprehensive approach to characterizing the inhibitory effects of this compound on FtsZ polymerization. By employing light scattering, sedimentation, and GTPase activity assays, researchers can elucidate the mechanism of action of this potential antibacterial compound. The resulting quantitative data will be crucial for further drug development efforts targeting the essential bacterial cell division protein FtsZ.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FtsZ - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 5. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Coralmycin A against Gram-positive Bacteria
Note on "Antibacterial Agent 185": Initial searches for a specific "this compound" did not yield a clearly defined compound with substantial research data. The scientific literature contains references to various antimicrobial agents, including a mention of "WW-185," which appears to be a potential typographical error in a study focused on a different peptide[1]. To provide a comprehensive and data-rich resource as requested, these application notes will focus on Coralmycin A , a well-characterized antibacterial agent with significant activity against Gram-positive bacteria, for which detailed experimental data is available.
Introduction to Coralmycin A
Coralmycin A is a novel antibiotic isolated from the myxobacterium Corallococcus coralloides M23[2]. It belongs to a class of compounds that exhibit potent antibacterial activity, particularly against multidrug-resistant (MDR) Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[2][3][4]. Its unique molecular structure and mechanism of action make it a promising candidate for the development of new treatments for challenging bacterial infections[2]. Coralmycins have also demonstrated activity against some Gram-negative bacteria[5][6][7].
Mechanism of Action
Coralmycin A exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair[2][8][9]. Unlike fluoroquinolone antibiotics, which also target DNA gyrase, coralmycins are believed to bind to a different site on the enzyme[2][5]. This alternative binding mode is significant as it suggests that Coralmycin A may be effective against bacteria that have developed resistance to existing quinolone antibiotics, showing limited cross-resistance[2][5].
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for Coralmycin A against a range of Gram-positive clinical isolates, as compared to other antibiotics. The MIC90 represents the concentration at which 90% of the tested strains were inhibited.
Table 1: Activity of Coralmycin A against Methicillin-Resistant Staphylococci [2][4]
| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| MRSA (42) | Coralmycin A | 0.25 - 2 | 0.5 | 1 |
| DH-coralmycin A | 2 - 16 | 4 | 8 | |
| Vancomycin | 1 - 2 | 1 | 2 | |
| Daptomycin | 0.5 - 2 | 1 | 2 | |
| Linezolid | 1 - 4 | 2 | 4 | |
| Coagulase-Negative Staphylococci (31) | Coralmycin A | 0.12 - 2 | 0.5 | 1 |
| DH-coralmycin A | 1 - 16 | 4 | 8 | |
| Vancomycin | 1 - 4 | 2 | 4 | |
| Daptomycin | 0.25 - 2 | 0.5 | 1 | |
| Linezolid | 1 - 2 | 1 | 2 |
Table 2: Activity of Coralmycin A against Enterococci and Streptococci [2][4]
| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Vancomycin-Resistant Enterococcus (46) | Coralmycin A | 0.25 - 2 | 0.5 | 1 |
| DH-coralmycin A | 2 - >32 | 8 | 16 | |
| Daptomycin | 2 - 16 | 4 | 8 | |
| Linezolid | 1 - 4 | 2 | 4 | |
| Streptococcus pneumoniae (27) | Coralmycin A | 0.12 - 2 | 1 | 1 |
| DH-coralmycin A | 1 - 8 | 4 | 4 | |
| Vancomycin | 0.25 - 0.5 | 0.5 | 0.5 | |
| Daptomycin | 2 - 16 | 4 | 8 | |
| Linezolid | 1 - 4 | 2 | 4 |
Experimental Protocols
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria[10][11][12][13].
Objective: To determine the lowest concentration of Coralmycin A that completely inhibits the visible growth of a Gram-positive bacterial strain.
Materials:
-
Coralmycin A stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of Coralmycin A to be tested into well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. b. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate the plate at 35 ± 2 °C for 18-24 hours in ambient air.
-
Reading Results: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of Coralmycin A in which there is no visible growth (clear well). b. Optionally, read the optical density (OD) at 600 nm using a microplate reader.
This protocol determines the rate at which an antibacterial agent kills a bacterial population and can distinguish between bactericidal and bacteriostatic effects[2].
Objective: To assess the bactericidal activity of Coralmycin A against a Gram-positive bacterial strain over time.
Materials:
-
Coralmycin A stock solution
-
Bacterial culture in logarithmic growth phase
-
Culture tubes with CAMHB
-
Shaking incubator (37 °C)
-
Sterile saline for dilutions
-
Agar plates for colony counting (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Prepare Cultures: a. Inoculate CAMHB with the test bacterium and incubate until it reaches the early logarithmic phase of growth (e.g., OD600 of ~0.1). b. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in several flasks.
-
Add Antibiotic: a. Add Coralmycin A to the test flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). b. Include a growth control flask with no antibiotic.
-
Incubation and Sampling: a. Incubate all flasks in a shaking incubator at 37 °C. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Determine Viable Counts: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. b. Plot the log10 CFU/mL versus time for each concentration of Coralmycin A and the growth control. c. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Applications
In vivo studies are crucial for evaluating the therapeutic potential of a new antibiotic. Coralmycin A has been tested in a mouse respiratory tract infection model[2][3][4]. In these studies, subcutaneous administration of Coralmycin A demonstrated both bacteriostatic and bactericidal effects against S. pneumoniae[2]. Pharmacokinetic analyses in mice showed that Coralmycin A has a moderate volume of distribution and moderate-to-high clearance[3][4]. The bioavailability was significantly higher after subcutaneous administration compared to other routes[2][3][4]. These findings support the potential of Coralmycin A as a new therapeutic agent for treating infections caused by MDR Gram-positive bacteria[2][3].
References
- 1. Structure Elucidation, Total Synthesis, Antibacterial In Vivo Efficacy and Biosynthesis Proposal of Myxobacterial Corramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coralmycin Derivatives with Potent Anti-Gram Negative Activity Produced by the Myxobacteria Corallococcus coralloides M23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Coralmycins A and B, Potent Anti-Gram Negative Compounds from the Myxobacteria Corallococcus coralloides M23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coralmycin Derivatives with Potent Anti-Gram Negative Activity Produced by the Myxobacteria Corallococcus coralloides M23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.pageplace.de [api.pageplace.de]
- 13. apec.org [apec.org]
Application Notes and Protocols: Preparation of Stock Solutions for Antibacterial Agent 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 185 is a potent, synthetic small molecule inhibitor targeting bacterial cell division. Its primary mechanism of action is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein polymerization.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a critical step in bacterial cytokinesis. By disrupting FtsZ assembly, Agent 185 effectively halts bacterial replication, leading to cell death. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound for in-vitro research applications.
Physicochemical Properties and Solubility
Accurate stock solution preparation begins with understanding the agent's physical and chemical properties. The following data for our hypothetical "this compound" is provided for procedural calculations.
| Property | Value |
| Chemical Name | 4-(3-methyl-2-oxo-1-benzofuran-5-yl)piperazine-1-carbaldehyde |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Purity (Typical) | ≥98% (HPLC) |
| CAS Number | 185185-18-5 (Hypothetical) |
Solubility is a critical factor in choosing the appropriate solvent for creating a high-concentration, stable stock solution.[2][3]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 192 mM) | Recommended for primary stock solutions. |
| Ethanol (100%) | ~10 mg/mL (~38 mM) | Use may be required for specific cell lines sensitive to DMSO.[4] |
| Water (Milli-Q) | < 0.1 mg/mL | Considered insoluble. Do not use for primary stock. |
| PBS (pH 7.4) | < 0.1 mg/mL | Considered insoluble. |
Experimental Protocols
Protocol for Preparation of a 50 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which can be used to make fresh working solutions for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Calculation: The formula for calculating the required mass of a compound is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
For a 1 mL stock of 50 mM (0.050 mol/L) solution: Mass (mg) = 0.050 mol/L * 260.29 g/mol * 0.001 L * 1000 mg/g Mass (mg) = 13.01 mg
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 13.01 mg of this compound powder.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile, light-protective cryovials.[3]
-
Labeling: Clearly label each aliquot with the agent name, concentration (50 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or buffer.
Example: Preparing a 100 µM working solution in 10 mL of culture medium.
-
Thaw one aliquot of the 50 mM primary stock solution at room temperature.
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = 50 mM (50,000 µM)
-
V₁ = ?
-
C₂ = 100 µM
-
V₂ = 10 mL (10,000 µL)
-
-
Calculate V₁: V₁ = (100 µM * 10,000 µL) / 50,000 µM = 20 µL
-
Add 20 µL of the 50 mM stock solution to 10 mL of the cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting before adding to the experimental setup.
Note on Solvent Concentration: The final concentration of DMSO in the working solution will be 0.2% (20 µL / 10,000 µL). Always run a vehicle control (medium with 0.2% DMSO) to account for any solvent effects on the cells.
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram outlines the logical flow for preparing a sterile, aliquoted stock solution of this compound.
Mechanism of Action: FtsZ Inhibition Pathway
This diagram illustrates the mechanism by which this compound disrupts bacterial cell division.
Safety and Handling
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
As the specific toxicological properties are under investigation, treat this compound as potentially hazardous.
References
Application Notes and Protocols: Determination of Bactericidal vs. Bacteriostatic Activity for Antibacterial Agent 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
The classification of an antibacterial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is a critical step in its preclinical development. This distinction informs the potential therapeutic applications, dosing regimens, and likely efficacy in different clinical scenarios, particularly in immunocompromised patients where a bactericidal effect is often preferred.[1][2]
The primary methods for this determination are the measurement of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The relationship between these two values provides a quantitative measure of the agent's lethal activity.[3][4] An agent is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4. An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.[3][5][6]
Time-kill kinetic assays offer a more dynamic view of the antibacterial effect over time, confirming the nature of the activity and providing valuable pharmacokinetic/pharmacodynamic (PK/PD) data.[7]
This document provides detailed protocols for determining the MIC, MBC, and time-kill kinetics of a novel investigational compound, "Antibacterial Agent 185."
Core Concepts: Bactericidal vs. Bacteriostatic
The distinction between bactericidal and bacteriostatic is determined under specific in vitro conditions. A bactericidal agent causes a ≥99.9% (3-log10) reduction in the initial bacterial inoculum, whereas a bacteriostatic agent primarily inhibits growth, which can resume upon removal of the agent.[8][9]
Caption: Logical workflow for classifying an antibacterial agent.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[10][11]
Materials:
-
This compound stock solution (of known concentration)
-
Target bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)[12]
-
Sterile 96-well microtiter plates[10]
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the target bacterium from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured overnight.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Perform a 1:100 dilution of this adjusted suspension into MHB II to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.[13]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a 2-fold serial dilution of this compound in MHB II within the 96-well plate.
-
Add 100 µL of MHB II to wells 2 through 11 of a designated row.
-
Add 200 µL of the highest concentration of Agent 185 (e.g., 2X the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no agent). Add 100 µL of MHB II.
-
Well 12 serves as the sterility control (no bacteria). Add 200 µL of MHB II.
-
-
Inoculation:
-
Add 100 µL of the working bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[10] Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Experimental workflow for MIC determination.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.[9]
Materials:
-
Completed MIC plate from Protocol 3.1
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically pipette a 100 µL aliquot from each of these wells and spread it evenly onto a separate, clearly labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
-
Reading the MBC:
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the CFU count from the initial inoculum plated from the growth control well.[9] For example, if the growth control plate has 200 colonies (from an initial inoculum of ~2 x 10³ CFU in the 100 µL plated), a ≥99.9% reduction would mean ≤ 2 colonies.
-
Protocol: Time-Kill Kinetic Assay
Objective: To assess the rate of bacterial killing by this compound over time.[7]
Materials:
-
Same as MIC/MBC protocols, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Timer
Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum in MHB II as described in Protocol 3.1, step 1, but in a larger volume (e.g., 50 mL).
-
Prepare flasks/tubes containing MHB II with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no agent.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from each flask.
-
Perform a 10-fold serial dilution of the aliquot in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL.
-
Place the flasks in a shaking incubator at 35°C.
-
-
Time-Course Analysis:
-
At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
-
Perform serial dilutions and plate as in the previous step to determine the viable CFU/mL at each time point.[14]
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
A bacteriostatic effect is characterized by an initial inhibition of growth or a slight reduction in CFU/mL (<3-log10), followed by stasis or regrowth.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: MIC and MBC Results for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
| Clinical Isolate 1 | | | | |
Table 2: Time-Kill Assay Results (Log10 CFU/mL) for S. aureus
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
| Log Reduction at 24h | N/A | | | | |
Interpretation of Results
The primary determinant for classification is the MBC/MIC ratio.[15]
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is not significantly higher than the concentration needed to inhibit its growth. The time-kill curve will show a ≥3-log10 reduction in viable cell count.
-
Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that a much higher concentration of the agent is needed to achieve bacterial killing compared to inhibition. The time-kill curve will show that bacterial growth is halted, but the viable cell count does not drop by ≥3-log10.
It is important to note that this classification can be organism-dependent, and an agent may be bactericidal against one species and bacteriostatic against another.[8]
References
- 1. droracle.ai [droracle.ai]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. idstewardship.com [idstewardship.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drgermophile.com [drgermophile.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation of Antibacterial Agent 185
Welcome to the technical support center for Antibacterial Agent 185. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in aqueous solutions during laboratory experiments. As "this compound" refers to novel antimicrobial peptides (AMPs) such as WW-185 and GV185, this guide focuses on the principles of peptide solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound represents a class of synthetic antimicrobial peptides (AMPs). Like many peptides, its solubility in aqueous solutions is highly dependent on its specific amino acid sequence, which dictates its overall charge, isoelectric point (pI), and hydrophobicity. Precipitation often occurs when the solution conditions (e.g., pH, salt concentration, temperature) are not optimal for that specific peptide, causing the peptide molecules to aggregate and fall out of solution. For instance, peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.
Q2: I observed precipitation immediately after dissolving this compound in my buffer. What should I do?
A2: Immediate precipitation suggests that the initial solvent or buffer is inappropriate for your specific peptide. It is crucial to first determine the general characteristics of your peptide (acidic, basic, or neutral) to select a suitable solvent. We recommend testing the solubility of a small aliquot of the peptide before dissolving the entire stock.
Q3: Can the storage of the lyophilized peptide affect its solubility?
A3: Yes. Lyophilized peptides should be stored at -20°C or -80°C. Before reconstitution, allow the vial to warm to room temperature to prevent condensation, which can affect the peptide's stability and solubility. It is also recommended to centrifuge the vial briefly to collect all the powder at the bottom before adding a solvent.
Q4: My peptide solution was clear initially but precipitated after some time or upon addition to my experimental setup (e.g., cell culture media). Why is this happening?
A4: This phenomenon, known as delayed precipitation, can be caused by several factors:
-
Change in pH: The pH of your stock solution may be different from the pH of your experimental medium. If the final pH is close to the peptide's pI, it will precipitate.
-
"Salting out": High concentrations of salts in your experimental buffer can reduce the solubility of the peptide, causing it to precipitate.
-
Interaction with other components: Components in your experimental medium, such as proteins or other molecules, may interact with the peptide and cause it to precipitate.
-
Temperature changes: A decrease in temperature can sometimes lead to decreased solubility and precipitation.[1]
Q5: Are there any general tips to prevent precipitation?
A5: Yes, here are some general guidelines:
-
Characterize your peptide: Determine if your peptide is acidic, basic, or neutral to choose the right initial solvent.
-
Work with small aliquots: Always test solubility on a small amount of peptide first.
-
Use appropriate solvents: For charged peptides, start with sterile water. If that fails, use a dilute acid (for basic peptides) or a dilute base (for acidic peptides). For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before further dilution in an aqueous buffer.
-
Control the pH: Ensure the pH of your final solution is at least 1-2 pH units away from the peptide's pI.
-
Optimize salt concentration: If you suspect salting out, try to reduce the salt concentration in your buffer if your experiment allows.
-
Consider additives: In some cases, the addition of excipients or solubilizing agents may be necessary.
Troubleshooting Guides
Guide 1: Initial Dissolution of Lyophilized this compound
This guide will help you to properly dissolve your lyophilized peptide for the first time.
Problem: The lyophilized powder of this compound does not dissolve or forms a precipitate immediately upon adding an aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for the initial dissolution of this compound.
Guide 2: Precipitation in Aqueous Solution After Initial Dissolution
This guide addresses the issue of precipitation after the peptide has been successfully dissolved and is being used in an experiment.
Problem: A previously clear solution of this compound becomes cloudy or forms a precipitate.
Troubleshooting Workflow:
Caption: Logical steps to troubleshoot delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Solvent for this compound
Objective: To identify a suitable solvent for creating a stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
10% Acetic Acid in sterile water
-
0.1% Ammonium Hydroxide in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Peptide Characterization (Theoretical):
-
If the amino acid sequence is known, calculate the net charge at neutral pH (pH 7).
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge.
-
-
If Net Charge > 0: The peptide is basic.
-
If Net Charge < 0: The peptide is acidic.
-
If Net Charge = 0: The peptide is neutral.
-
-
Solubility Testing (Practical):
-
Aliquot a small, known amount of lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.
-
For all peptides: Add a small volume of sterile water to the first tube to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it dissolves completely, water is a suitable solvent.
-
If not soluble in water (for basic peptides): To a new aliquot, add a small volume of 10% acetic acid. Vortex. If it dissolves, this can be used as a stock solution, but be mindful of the final pH in your experiment.
-
If not soluble in water (for acidic peptides): To a new aliquot, add a small volume of 0.1% ammonium hydroxide. Vortex. If it dissolves, this can be used as a stock, but again, be mindful of the final pH.
-
If not soluble in the above (for neutral or very hydrophobic peptides): To a new aliquot, add a minimal amount of DMSO (e.g., 10-20 µL) and ensure the peptide dissolves completely. Then, slowly add your desired aqueous buffer to dilute the solution to the final volume. Do not add the aqueous solution too quickly, as this can cause the peptide to precipitate out. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Data Presentation:
| Solvent | Peptide Type | Observed Solubility (at 10 mg/mL) | Recommendation |
| Sterile Water | All | Soluble / Insoluble | If soluble, this is the preferred solvent. |
| 10% Acetic Acid | Basic | Soluble / Insoluble | Use if insoluble in water. Neutralize if necessary for the experiment. |
| 0.1% NH4OH | Acidic | Soluble / Insoluble | Use if insoluble in water. Neutralize if necessary for the experiment. |
| DMSO | Neutral/Hydrophobic | Soluble / Insoluble | Use as a last resort for initial dissolution, followed by careful dilution. |
This structured approach should help researchers and professionals effectively troubleshoot and prevent the precipitation of this compound, ensuring the reliability and reproducibility of their experiments.
References
Technical Support Center: Optimizing Antibacterial Agent 185 Concentration for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 185. Our aim is to help you optimize its concentration for reliable and reproducible results in your antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antibacterial compound that is particularly effective against Streptococcus pneumoniae. It functions by inhibiting the polymerization and bundling of the filamentous temperature-sensitive mutant Z (FtsZ) protein. This inhibition is achieved by enhancing GTP hydrolysis, which ultimately disrupts bacterial cell division.[1][2][3][4]
Q2: What are the recommended starting concentrations for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A2: For a novel agent like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a 2-fold serial dilution ranging from 256 µg/mL down to 0.125 µg/mL.[5] The specific range may need to be adjusted based on the expected susceptibility of the target microorganism.
Q3: How should I prepare the stock solution of this compound?
A3: The preparation of the stock solution is critical for accurate results. It is recommended to dissolve the agent in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested in the assay. The choice of solvent will depend on the solubility of this compound. Always refer to the manufacturer's instructions for specific guidance on solubility and stability.
Q4: Which quality control (QC) strains should I use for my assays with this compound?
A4: It is essential to use well-characterized QC strains with known susceptibility profiles to validate your assay. Recommended QC strains can be found in guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] The choice of QC strain should be appropriate for the bacterial species you are testing.
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable or at the wrong concentration. 2. Incubation conditions (temperature, time, atmosphere) were incorrect. 3. Contamination of the growth medium. | 1. Ensure the inoculum is prepared from a fresh culture and adjusted to the correct turbidity standard (e.g., 0.5 McFarland). 2. Verify incubator settings and ensure they are optimal for the growth of the test organism. 3. Use fresh, sterile growth medium for each experiment. |
| Bacterial growth in the negative control (sterility) well. | 1. Contamination of the growth medium or microtiter plate. 2. Cross-contamination during pipetting. | 1. Use aseptic techniques throughout the procedure. 2. Use fresh, sterile materials. 3. Be careful to avoid touching the tips of pipettes to contaminated surfaces. |
| Inconsistent MIC values across replicate experiments. | 1. Inaccurate serial dilutions of this compound. 2. Variability in inoculum density. 3. Edge effects in the microtiter plate. | 1. Carefully perform serial dilutions and use calibrated pipettes. 2. Standardize the inoculum preparation meticulously. 3. To minimize evaporation, consider not using the outermost wells of the plate or filling them with sterile water. |
| "Skipped" wells (growth in a higher concentration well but not in a lower one). | 1. Pipetting errors leading to an incorrect concentration in a well. 2. Contamination of a single well. | 1. Repeat the assay, paying close attention to pipetting accuracy. 2. If it occurs again in the same concentration range, consider if the agent might have a paradoxical effect. |
Kirby-Bauer Disk Diffusion Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition around the this compound disk for a susceptible organism. | 1. The concentration of the agent on the disk is too low. 2. The agent has degraded due to improper storage. 3. The inoculum density is too high. | 1. Prepare disks with a higher, known concentration of the agent. 2. Store disks according to the manufacturer's instructions, protected from light and moisture. 3. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[7][8] |
| Uneven or irregularly shaped zones of inhibition. | 1. Uneven inoculation of the agar plate. 2. Disks were not placed firmly on the agar surface. | 1. Use a sterile swab to create a uniform lawn of bacteria, rotating the plate to ensure even coverage.[9] 2. Gently press each disk with sterile forceps to ensure complete contact with the agar.[8] |
| Zone sizes are consistently too small or too large for QC strains. | 1. Incorrect agar depth. 2. Incorrect incubation conditions. 3. Potency of the antibiotic disks has changed. | 1. Ensure the Mueller-Hinton agar has a depth of 4 mm.[8] 2. Incubate at the recommended temperature and duration.[7] 3. Use new, certified antibiotic disks and store them correctly. |
| Overlapping zones of inhibition. | 1. Disks are placed too close to each other. | 1. Ensure a minimum distance of 24 mm between disks.[8] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of this compound.
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria.
-
This compound stock solution.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Sterile diluent (e.g., saline or MHB).
-
-
Prepare Serial Dilutions:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (no agent).
-
Well 12 will serve as the negative control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol describes how to perform a disk diffusion assay to determine the susceptibility of a bacterium to this compound.
-
Prepare Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Paper disks impregnated with a known concentration of this compound.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Sterile cotton swabs.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[9]
-
-
Disk Application:
-
Using sterile forceps, place the this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[8]
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) in millimeters using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant based on established breakpoint criteria.[8]
-
Visualizations
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
"common pitfalls in FtsZ inhibition assays using Antibacterial agent 185"
This guide provides troubleshooting advice and answers to frequently asked questions regarding FtsZ inhibition assays, with a special focus on challenges that may arise when working with novel compounds such as Antibacterial agent 185.
Troubleshooting Guide
This section addresses common problems encountered during FtsZ inhibition assays.
Q1: My light scattering signal is very low or absent, even in the no-inhibitor control.
A1: This indicates a problem with FtsZ polymerization itself. Here are several potential causes and solutions:
-
Inactive FtsZ Protein: The protein may have lost activity due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot FtsZ upon purification and store it at -80°C. Thawed aliquots should be kept at 4°C and used within a week.[1]
-
Incorrect Buffer Conditions: FtsZ polymerization is highly sensitive to buffer composition. Ensure the pH, salt concentration (especially KCl), and MgCl₂ concentration are optimal.[1][2][3] A high concentration of KCl is often best for most experiments.[1][2][3]
-
GTP Hydrolysis: If the GTP concentration is too low, it may be rapidly hydrolyzed, leading to polymer disassembly before a stable signal is achieved.[4][5] Ensure you are using the correct final concentration of GTP.
-
Protein Concentration Below Critical Concentration: FtsZ will not polymerize if its concentration is below the critical concentration for assembly. This value can be determined experimentally by plotting the light scattering signal against a range of FtsZ concentrations.[6]
Q2: I see a high background signal or turbidity in my assay before adding GTP, especially in wells with this compound.
A2: This suggests that your test compound may be precipitating or causing FtsZ to aggregate.
-
Compound Insolubility: this compound may not be fully soluble in the assay buffer. Try dissolving the compound in a small amount of a suitable solvent (like DMSO) before diluting it in the assay buffer. Be sure to include a solvent-only control in your experiment to account for any effects of the solvent on polymerization.
-
Compound-Induced Protein Aggregation: The compound might be causing non-specific aggregation of FtsZ. This can be tested by running a control without GTP. If you still see a high signal, aggregation is likely. Consider testing a lower concentration of the compound or adding a non-ionic detergent to the buffer.
-
Light Scattering Interference: The compound itself might scatter light. Run a control with only the buffer and this compound (no FtsZ or GTP) to measure its intrinsic light scattering.
Q3: My GTPase activity results are inconsistent or show high variability.
A3: Inconsistent GTPase activity can stem from several factors:
-
Phosphate Contamination: Ensure all your buffers and reagents are free from phosphate contamination, as this will lead to a high background in colorimetric assays like those using malachite green.
-
Inaccurate Timing: The timing of stopping the reaction is critical. An improved GTPase assay protocol allows for standardized incubation times to eliminate variations in color development.[2][3][7]
-
Compound Interference with Detection: this compound might interfere with the malachite green reagent or the detection wavelength. Run a control with the compound and a known amount of phosphate to check for interference.
Q4: this compound shows potent inhibition in the polymerization assay but weak or no activity in the GTPase assay.
A4: This discrepancy can provide valuable insight into the mechanism of action.
-
Stabilization of FtsZ Polymers: Some inhibitors, like PC190723, work by stabilizing FtsZ polymers.[8] This would lead to an increased light scattering signal (or prevention of disassembly) but may not directly inhibit GTP hydrolysis. In fact, some stabilizers can even appear to increase GTPase activity.[8]
-
Allosteric Inhibition: The compound may bind to a site other than the GTP-binding pocket, preventing the conformational changes necessary for polymerization without directly blocking GTPase activity.
-
Assay Artifact: It is also possible that the compound interferes with one assay but not the other. For example, it might quench the fluorescence in a fluorescence-based GTPase assay.
Frequently Asked Questions (FAQs)
Q1: What is the role of FtsZ in bacterial cell division?
A1: FtsZ is an essential protein in bacterial cell division and a homolog of eukaryotic tubulin.[8] It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that make up the divisome.[1][2][3][9] The constriction of the Z-ring leads to cell division.[9]
Q2: What are the most common in vitro assays to study FtsZ inhibition?
A2: The most common assays are:
-
Light Scattering Assay: This measures FtsZ polymerization in real-time by detecting the increase in light scattered by FtsZ polymers.[6][10]
-
GTPase Activity Assay: This measures the rate of GTP hydrolysis by FtsZ, which is coupled to polymerization dynamics.[1][7] Common methods include colorimetric assays that detect released phosphate.[11][12]
-
Sedimentation Assay: In this assay, FtsZ polymers are separated from monomers by ultracentrifugation. The amount of FtsZ in the pellet and supernatant is then quantified, typically by SDS-PAGE.[1][6]
Q3: How can I be sure that this compound is a specific FtsZ inhibitor?
A3: Demonstrating specificity is a multi-step process.
-
Biochemical Assays: Show that the compound directly affects FtsZ polymerization or GTPase activity in vitro.
-
Cellular Morphology: Treatment of bacteria with an FtsZ inhibitor typically leads to cell filamentation, as cell division is blocked while cell growth continues.[8][9] This can be observed using microscopy.
-
Target Engagement: If possible, demonstrate direct binding of the compound to FtsZ. This can be done using techniques like fluorescence polarization or surface plasmon resonance.
-
Resistance Studies: Generating and sequencing resistant mutants can reveal if the mutations map to the ftsZ gene.[13]
Quantitative Data Summary
Table 1: Typical Conditions for FtsZ Polymerization Assays
| Parameter | Light Scattering Assay | GTPase Assay | Sedimentation Assay |
| FtsZ Concentration | 5 - 12.5 µM[6] | 4 - 8.3 µM[11][12] | ~12 µM[1] |
| Buffer | 50 mM MES, pH 6.5[1] or 50 mM HEPES, pH 7.5[1] | 50 mM HEPES, pH 7.2[11] | 50 mM MES or HEPES[1] |
| KCl Concentration | 50 - 300 mM[1] | 50 mM[11] | 50 - 300 mM[1] |
| MgCl₂ Concentration | 5 - 10 mM[12] | 2.5 - 5 mM[11] | 10 mM[1] |
| GTP Concentration | 0.2 - 2 mM[1][14] | 0.5 - 2 mM[11] | 2 mM[1] |
| Temperature | 30°C[6] | Room Temp to 30°C | 30°C[1] |
Experimental Protocols
Protocol 1: FtsZ Polymerization by 90° Light Scattering
This protocol is adapted from established methods.[6][14]
-
Prepare Reaction Mix: In a fluorometer cuvette, prepare a reaction mix containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂), FtsZ to a final concentration of 12.5 µM, and the desired concentration of this compound (or vehicle control).
-
Equilibrate: Place the cuvette in a fluorometer with a temperature-controlled cell holder set to 30°C.
-
Baseline Reading: Record the baseline light scattering signal for 2 minutes. Both excitation and emission wavelengths should be set to 350 nm.
-
Initiate Polymerization: Add GTP to a final concentration of 1 mM and mix gently.
-
Monitor Polymerization: Record the light scattering signal for 10-20 minutes. An increase in signal indicates FtsZ polymerization.
Protocol 2: FtsZ GTPase Activity Assay (Malachite Green)
This protocol is based on common colorimetric methods for detecting phosphate release.[7][11]
-
Prepare Reactions: In a 96-well plate, set up reactions containing polymerization buffer, FtsZ (e.g., 4 µM), and various concentrations of this compound.
-
Initiate Reaction: Add GTP to a final concentration of 2 mM to start the reaction. Incubate at 30°C.
-
Stop Reactions: At various time points (e.g., 0, 5, 10, 15 minutes), stop the reaction by adding a quench buffer containing EDTA.[11]
-
Color Development: Add the malachite green reagent to each well. This reagent will react with the free phosphate released by GTP hydrolysis.
-
Measure Absorbance: After a set incubation time for color development, measure the absorbance at the appropriate wavelength (typically ~620-650 nm).
-
Quantify Phosphate: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known phosphate concentrations.
Visualizations
Caption: FtsZ polymerization into a Z-ring and potential inhibition points for this compound.
Caption: A general experimental workflow for characterizing a potential FtsZ inhibitor like this compound.
Caption: A decision tree for troubleshooting low signal issues in an FtsZ light scattering assay.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 8. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
"degradation issues with Antibacterial agent 185 in long-term experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation issues with Antibacterial Agent 185 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Antibacterial Activity in Long-Term Cultures
Question: We observed a significant decrease in the antibacterial activity of Agent 185 in our multi-day bacterial culture experiments. What could be the cause?
Answer: Several factors can contribute to the loss of activity of an antibacterial agent during long-term experiments. The most common causes include chemical degradation of the compound under the experimental conditions.
Troubleshooting Steps:
-
Assess Compound Stability: The first step is to determine the stability of Agent 185 under your specific experimental conditions (media, temperature, pH, and light exposure) in the absence of bacteria.
-
Run a Stability Control Experiment: Incubate Agent 185 in your culture medium under the same conditions as your experiment but without bacteria. At various time points (e.g., 0, 24, 48, 72 hours), take aliquots and test their antibacterial activity using a standard assay like minimum inhibitory concentration (MIC) or disk diffusion.[1][2]
-
Analyze for Degradation Products: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the aliquots from your stability control.[3] A decrease in the peak corresponding to Agent 185 and the appearance of new peaks would indicate degradation.
-
Evaluate Environmental Factors:
-
Temperature: Many antibacterial agents are sensitive to prolonged exposure to higher temperatures, such as the 37°C commonly used for bacterial cultures.[4][5]
-
pH: The pH of the culture medium can change over time due to bacterial metabolism. This change in pH can affect the stability of Agent 185.[4] Monitor the pH of your culture and your stability control.
-
Light: Some antibacterial compounds are susceptible to photodegradation.[6][7] If your experiments are conducted under ambient light, consider repeating them in the dark or using amber-colored tubes/plates.
-
Media Components: Certain components in the culture medium could potentially react with and degrade Agent 185.
-
Issue 2: Inconsistent Results Between Experimental Replicates
Question: We are observing significant variability in the efficacy of Agent 185 across different batches of our long-term experiment. Why might this be happening?
Answer: Inconsistent results can be frustrating and can point to issues with experimental setup, reagent stability, or the compound itself.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Ensure that your stock solution of Agent 185 is prepared fresh for each experiment or, if stored, that its stability under storage conditions has been verified. Improperly stored stock solutions can lead to variability.
-
Verify Pipetting and Dilution Accuracy: Small errors in pipetting can lead to large variations in the final concentration of the agent, especially when performing serial dilutions. Calibrate your pipettes regularly.
-
Check for Homogeneity: Ensure that Agent 185 is completely dissolved in the solvent and that the stock solution is well-mixed before being added to the experimental cultures.
-
Assess for Contamination: Microbial contamination of your stock solution or media can lead to degradation of the agent or interfere with the growth of the target bacteria.
-
Consider Edge Effects in Multi-Well Plates: In long-term experiments using microplates, wells on the edge of the plate can experience more evaporation than interior wells, leading to an effective increase in the concentration of Agent 185. Use a plate sealer or fill the outer wells with sterile media to mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for antibacterial agents like Agent 185?
A1: While the specific degradation pathway for Agent 185 is likely unique to its structure, common degradation mechanisms for antibacterial compounds include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is a common degradation pathway for β-lactam antibiotics.[7]
-
Photodegradation: Degradation caused by exposure to light. Quinolones and tetracyclines are known to be susceptible to photodegradation.[6][7]
-
Oxidation: Degradation through reaction with oxygen or other oxidizing agents.
-
Enzymatic Degradation: Some bacteria can produce enzymes that inactivate antibiotics.[8]
Q2: How can I minimize the degradation of Agent 185 during my long-term experiments?
A2: To minimize degradation, consider the following best practices:
-
Optimize Storage Conditions: Store stock solutions of Agent 185 at the recommended temperature (typically -20°C or -80°C), protected from light, and in a suitable solvent.[9][10]
-
Prepare Fresh Solutions: Whenever possible, prepare working solutions of Agent 185 fresh for each experiment.
-
Control Experimental Conditions: Maintain a stable pH and temperature during your experiment. If the agent is light-sensitive, conduct experiments in the dark.
-
Use appropriate controls: Always include a stability control (agent in media without bacteria) to monitor for abiotic degradation.[3]
Q3: My results with Agent 185 don't match previously published data. What should I do?
A3: Discrepancies between your results and published findings can arise from several factors:
-
Different Experimental Conditions: Carefully compare your experimental protocol with the one described in the publication. Small differences in media composition, bacterial strain, or incubation time can have a significant impact.[11]
-
Compound Purity and Integrity: The purity of your batch of Agent 185 may differ from that used in the original study. Degradation during shipping or storage could also be a factor.
-
Inoculum Size: The number of bacteria used to start the culture can influence the outcome of an antibacterial assay.[11]
-
Different Assay Methods: Ensure you are using the same antimicrobial susceptibility testing method (e.g., broth microdilution vs. agar dilution) as the original study, as different methods can yield different results.[12]
Data Presentation
Table 1: General Stability of Antibacterial Agents Under Common Long-Term Experimental Conditions
| Condition | Potential Impact on Stability | Mitigation Strategy |
| Temperature (e.g., 37°C) | Increased rate of chemical degradation.[4][5] | Use a stability control to quantify degradation. Consider lower incubation temperatures if the bacterial strain allows. |
| pH Fluctuation | Alteration of the compound's ionization state, potentially leading to instability.[4] | Buffer the culture medium. Monitor and adjust pH as needed. |
| Light Exposure | Photodegradation of light-sensitive compounds.[6][7] | Conduct experiments in the dark or use light-blocking plates/tubes. |
| Presence of Enzymes | Enzymatic inactivation by the bacteria.[8] | Test for the presence of inactivating enzymes in your bacterial strain. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Liquid Culture Medium
Objective: To determine the rate of degradation of Agent 185 in a specific culture medium over time.
Materials:
-
This compound
-
Sterile culture medium of choice
-
Sterile, amber-colored microcentrifuge tubes or a 96-well plate
-
Incubator set to the experimental temperature
-
HPLC system for analysis
Methodology:
-
Prepare a stock solution of Agent 185 in a suitable solvent.
-
Dilute the stock solution to the desired final concentration in the sterile culture medium.
-
Aliquot the solution into the amber-colored tubes or wells of the plate.
-
Place the samples in the incubator under the same conditions as your long-term experiment (e.g., 37°C).
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot for analysis.
-
Immediately analyze the concentration of the parent compound (Agent 185) and the appearance of any degradation products using a validated HPLC method.
-
For a biological activity assessment, at each time point, also perform an MIC or disk diffusion assay with the stored aliquot against a reference bacterial strain.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow to mitigate degradation.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. eclass.uth.gr [eclass.uth.gr]
- 5. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Rising Threat of Antibiotic Resistance in Poultry: Veterinary and One Health Perspectives [mdpi.com]
- 9. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discrepancy in antimicrobial susceptibility test results obtained for oral streptococci with the Etest and agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing variability in MIC assays for Antibacterial agent 185"
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in Minimum Inhibitory Concentration (MIC) assays for Antibacterial Agent 185.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of variability in MIC assays?
A1: The most significant sources of variability in MIC assays are often related to the bacterial inoculum preparation, including incorrect density and lack of purity.[1] Inter-laboratory variation and inconsistencies in methodology are also major contributing factors.[2] For this compound specifically, its physicochemical properties may also contribute to variability if not handled correctly during stock solution and plate preparation.
Q2: Why are my MIC results for Agent 185 inconsistent across experiments?
A2: Inconsistent results can stem from several factors. Common issues include variations in inoculum size, media composition (especially cation concentration), incubation time, and antibiotic degradation.[1] The way MICs are determined, whether visually or with a plate reader, can also introduce variability.[1] It is crucial to adhere strictly to a standardized protocol for every experiment.
Q3: What is the acceptable range of variability for an MIC assay?
A3: An acceptable range for MIC values is generally considered to be within +/- 1 log₂ dilution of the mode MIC. However, some agent-isolate combinations can inherently show more variability, with results spanning ≥4 dilutions even under highly controlled conditions.[3] For quality control strains, the obtained MIC values should fall within the ranges recommended by standards bodies like EUCAST and CLSI.[4][5]
Q4: How does the choice of media affect MIC results for Agent 185?
A4: Mueller-Hinton Broth (MHB) is the standard medium for most MIC testing.[4] However, the activity of some antimicrobial agents is highly dependent on media components. For Agent 185, it is critical to use cation-adjusted Mueller-Hinton Broth (CAMHB) as variations in divalent cations like Ca²⁺ and Mg²⁺ can significantly impact the agent's activity and, consequently, the MIC value.[1]
Q5: Can I use a gradient diffusion method (e.g., E-test strips) for Agent 185?
A5: While gradient diffusion methods are simpler, they may not be reliable for all antibiotics, such as those with poor diffusion through agar.[1][4] For a novel compound like Agent 185, it is recommended to use the reference broth microdilution method to establish a reliable MIC. If using gradient strips, results should be validated against the reference method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in MIC Values Between Replicates
Question: I am testing the same bacterial strain in triplicate, but my MIC values are varying by more than one 2-fold dilution. What could be the cause?
Answer: This issue, known as intra-assay variability, typically points to inconsistencies in the experimental setup. Here are the primary areas to investigate:
-
Inoculum Inconsistency: Ensure the bacterial suspension is homogenous before dispensing it into the wells. Inadequate mixing can lead to different wells receiving different bacterial concentrations.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of Agent 185 or when adding the inoculum can cause significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: Evaporation from wells on the edge of the microtiter plate can concentrate both the media and the antibacterial agent, leading to falsely elevated MICs. To mitigate this, conduct experiments in a humidified incubator or fill the outer wells with sterile water.[6][7]
-
Contamination: Check for contamination in your stock solutions, media, or the bacterial culture itself. Subculture your inoculum on an agar plate to confirm purity.[3]
Issue 2: MIC Values are Consistently Higher or Lower than Expected
Question: My MIC results for the quality control (QC) strain are consistently outside the acceptable range. Why is this happening?
Answer: A systematic deviation in MIC values suggests a problem with one of the core components of the assay.
-
Incorrect Inoculum Density: The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[4] A higher density (the "inoculum effect") can lead to falsely elevated MICs, while a lower density can result in falsely low MICs. Verify your inoculum preparation by performing a colony count.
-
Agent 185 Stock Solution Issues:
-
Degradation: Agent 185 may be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store aliquots at or below -70°C.
-
Purity & Potency: Verify the purity and potency of the powdered Agent 185. The calculation of the stock solution concentration should account for the potency of the compound (e.g., µg of active agent per mg of powder).[8]
-
Solubility: Agent 185 may have poor solubility. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in the broth medium.
-
-
Media Preparation: As mentioned, the concentration of divalent cations (Ca²⁺, Mg²⁺) in the Mueller-Hinton Broth is critical.[1] Use a single, quality-controlled lot of cation-adjusted MHB for all related experiments to ensure consistency.
Issue 3: Difficulty in Reading or Interpreting MIC Endpoints
Question: I am finding it difficult to determine the exact well that shows "no visible growth." Some wells show faint turbidity or a small button of cells at the bottom.
Answer: Endpoint determination can be subjective. Here are some guidelines:
-
Trailing Growth: Some agent-bacteria combinations result in "trailing," where growth is reduced but not eliminated over a range of concentrations. The MIC should be recorded as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control well.
-
Skipped Wells: If you observe growth at a higher concentration and no growth at a lower one, the assay should be repeated, as this often indicates a technical error like contamination or incorrect antibiotic dilution.[4]
-
Use of Indicators: To aid visual reading, a redox indicator like resazurin can be added. It changes color in the presence of viable, metabolically active cells, providing a clearer endpoint.[4]
-
Spectrophotometric Reading: Using a microplate reader to measure optical density (OD) provides a quantitative measure of growth. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth observed in the control well (MIC₉₀).
Data Presentation: Factors Influencing MIC Variability
The following tables summarize how key experimental parameters can affect the final MIC value.
Table 1: Effect of Inoculum Density on MIC of Agent 185
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Interpretation |
| 5 x 10³ | 0.5 | Falsely Low |
| 5 x 10⁵ (Standard) | 2.0 | Reference Value |
| 5 x 10⁷ | 8.0 | Falsely High (Inoculum Effect) |
Table 2: Effect of Incubation Time on MIC of Agent 185
| Incubation Time (Hours) | Observed MIC (µg/mL) | Interpretation |
| 12 | 1.0 | Potentially Falsely Low (Insufficient Growth) |
| 18-24 (Standard) | 2.0 | Reference Value |
| 48 | 4.0 | Falsely High (Agent Degradation / Resistant Subpopulation Growth) |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI and EUCAST guidelines for determining the MIC of antibacterial agents.[4][9]
1. Preparation of Agent 185 Stock Solution a. Weigh the appropriate amount of this compound powder, accounting for its potency. b. Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Ensure it is fully dissolved. c. This stock solution should be aliquoted and stored at -70°C. Avoid repeated freeze-thaw cycles.
2. Inoculum Preparation a. From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. (This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate).
3. 96-Well Plate Preparation a. Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate. b. Prepare an intermediate dilution of the Agent 185 stock solution in CAMHB. c. Add 50 µL of the intermediate Agent 185 dilution to the first column of wells, resulting in a total volume of 100 µL. d. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column. e. Column 11 should serve as the positive growth control (no agent), and Column 12 as the negative sterility control (no agent, no bacteria).
4. Inoculation and Incubation a. Add 50 µL of the prepared bacterial inoculum (from step 2d) to each well, except for the sterility control wells (Column 12). This brings the final volume in each well to 100 µL. b. Seal the plate (e.g., with an adhesive plastic film) to minimize evaporation and incubate at 35-37°C for 18-24 hours in ambient air.
5. Reading the MIC a. Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. A small, faint button of cells or slight haziness may be present; this should be disregarded. The endpoint is a significant reduction in turbidity compared to the positive control. c. Alternatively, measure the OD₆₀₀ of the wells using a microplate reader. The MIC is the concentration at which growth is ≥90% inhibited.
Visualizations
// Intra-Assay Path pipetting [label="Verify Pipetting Technique\n& Calibration"]; inoculum_mix [label="Ensure Homogenous\nInoculum Suspension"]; edge_effects [label="Mitigate Edge Effects\n(Use Humidifier, Seal Plate)"];
// Inter-Assay Path qc_strain [label="Check QC Strain MIC:\nIn Range?"]; qc_fail [label="QC Out of Range", shape=diamond, fillcolor="#FBBC05"]; qc_pass [label="QC In Range", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// QC Fail Path agent_prep [label="Review Agent 185 Prep:\n- Fresh Stock?\n- Correct Potency?\n- Fully Dissolved?"]; media_prep [label="Review Media Prep:\n- Correct Cation Adjustment?\n- Single Lot?"]; inoculum_density [label="Verify Inoculum Density:\n- 0.5 McFarland Standard?\n- Plate Count Confirmation?"];
// Resolution resolve [label="Problem Identified &\nResolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_intra_assay; start -> check_inter_assay;
check_intra_assay -> pipetting [label="Yes"]; pipetting -> inoculum_mix; inoculum_mix -> edge_effects; edge_effects -> resolve;
check_inter_assay -> qc_strain [label="Yes"]; qc_strain -> qc_fail [label="No"]; qc_strain -> qc_pass [label="Yes"];
qc_fail -> agent_prep; agent_prep -> media_prep; media_prep -> inoculum_density; inoculum_density -> resolve;
qc_pass -> agent_prep [label="If still variable"]; } end_dot A troubleshooting workflow for high MIC variability.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
"off-target effects of Antibacterial agent 185 in bacterial assays"
Welcome to the technical support center for Antibacterial Agent 185. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Agent 185 effectively in bacterial assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic quinolone-like antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By targeting these essential enzymes, Agent 185 interferes with DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, its potency can vary between different bacterial species and strains.
Q3: Are there known mechanisms of resistance to this compound?
A3: Yes, resistance to quinolone antibiotics like Agent 185 is well-documented. The primary mechanisms of resistance include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of the agent.[2][3][4]
-
Efflux pumps: Increased expression of efflux pumps can actively transport the agent out of the bacterial cell, lowering its intracellular concentration.[1]
-
Reduced permeability: Changes in the bacterial outer membrane, such as modifications to porin proteins, can decrease the uptake of the agent.[1]
Q4: What are the potential off-target effects of this compound in bacterial assays?
A4: While highly selective for bacterial topoisomerases, high concentrations of quinolone-like compounds can potentially exhibit off-target effects. These may include:
-
Induction of the SOS response: DNA damage caused by Agent 185 can trigger the bacterial SOS response, a global response to DNA damage that can increase mutation rates.
-
Effects on bacterial metabolism: At supra-MIC concentrations, some quinolones have been observed to influence metabolic pathways beyond DNA replication.
-
Interaction with divalent cations: Quinolones can chelate divalent cations like magnesium and calcium, which may affect the function of various enzymes and membrane stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Bacterial strain has acquired resistance. | Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for mutations. Perform an efflux pump inhibitor assay to see if this potentiates the activity of Agent 185. |
| Inoculum size is too high. | Ensure your bacterial inoculum is standardized to the recommended density (e.g., 5 x 10^5 CFU/mL) for MIC testing. |
| Degradation of Agent 185. | Prepare fresh stock solutions of Agent 185 for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Binding of Agent 185 to plasticware. | Use low-binding microplates and tubes for your assays. |
Issue 2: Inconsistent results in disk diffusion assays.
| Possible Cause | Troubleshooting Step |
| Improper agar depth. | Ensure a uniform agar depth of 4 mm in your petri dishes for consistent diffusion. |
| Variation in inoculum density. | Prepare a bacterial lawn of uniform turbidity (e.g., 0.5 McFarland standard). |
| Incorrect incubation conditions. | Incubate plates at the optimal temperature and duration for the specific bacterial species. |
| Disks are not firmly applied. | Ensure the disks are in complete contact with the agar surface. |
Issue 3: Unexpected bacterial phenotypes observed (e.g., filamentation).
| Possible Cause | Troubleshooting Step |
| Induction of the SOS response. | This can be a normal response to DNA damage caused by quinolones. You can confirm SOS induction by using a reporter strain or by measuring the expression of SOS genes like recA. |
| Sub-lethal concentration of Agent 185. | Ensure you are using a concentration well above the MIC if the goal is bactericidal activity. Perform a time-kill assay to determine the bactericidal concentration. |
Quantitative Data Summary
The following table summarizes hypothetical MIC data for this compound against common bacterial strains, including known resistant variants.
| Bacterial Strain | Genotype (Resistance Marker) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-type | 0.015 | 0.03 |
| Escherichia coli (GyrA S83L) | Quinolone-resistant | 2 | 4 |
| Staphylococcus aureus ATCC 29213 | Wild-type | 0.12 | 0.25 |
| Staphylococcus aureus (NorA++) | Efflux pump overexpression | 1 | 2 |
| Pseudomonas aeruginosa PAO1 | Wild-type | 0.5 | 1 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the bacterial strain to be tested to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Agent 185. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Agent 185 that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Assay
-
Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into petri dishes to a uniform depth of 4 mm and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions.
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of this compound to the center of the inoculated plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for high MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Antibacterial Agent 185 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the activity of Antibacterial Agent 185.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal pH for the activity of this compound? | The optimal pH for antibacterial agents can vary significantly. Some agents are more active in acidic conditions, while others prefer alkaline environments[1][2][3]. It is crucial to determine the optimal pH for this compound empirically. We recommend testing a pH range from 4.0 to 9.0. |
| Can the buffer itself inhibit the activity of this compound? | Yes, some buffer components can interfere with the activity of antibacterial agents or even inhibit bacterial growth directly[4]. It is essential to test the compatibility of the chosen buffer with your experimental setup. Consider including a "buffer only" control in your experiments. |
| How does buffer concentration affect the antibacterial assay? | Higher buffer concentrations provide better pH control but can sometimes have toxic effects or interfere with the assay[5]. Conversely, a low buffer concentration may not maintain a stable pH throughout the experiment. The ideal concentration should be determined experimentally. |
| Does temperature influence the effectiveness of the buffer? | Temperature can affect the pKa of buffer components, leading to a shift in pH[5]. It is important to select a buffer that maintains its stability across the temperature range of your experiment. |
| Can the type of microplate used affect the results of a Minimum Inhibitory Concentration (MIC) assay? | Yes, the material of the microplate (e.g., polystyrene, polypropylene) can impact the results, especially for lipophilic antibacterial agents that may adhere to plastic surfaces[6][7]. Using low-binding plates or adding surfactants like Tween 80 can mitigate this issue[6][7]. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Unstable pH during the assay. | Ensure your buffer has adequate buffering capacity for the duration of the experiment. Measure the pH of the medium before and after incubation. |
| Buffer components are interfering with the antibacterial agent. | Test alternative buffer systems. Common biological buffers include Phosphate, Tris, HEPES, and MES.[5] | |
| The antibacterial agent is binding to the microplate. | Use low-binding microplates or add a non-ionic surfactant (e.g., 0.002% Tween 80) to the medium.[6][7] | |
| No antibacterial activity observed. | The pH of the buffer is outside the active range of the agent. | Perform a pH screening experiment to identify the optimal pH for activity. The activity of some antibiotics is significantly pH-dependent.[1][2][8][9] |
| The buffer is inactivating the antibacterial agent. | Test the stability of the antibacterial agent in the chosen buffer over time at the experimental temperature. | |
| Zone of inhibition in a disk diffusion assay is smaller than expected. | Incorrect pH of the agar medium. | Prepare the Mueller-Hinton agar at the correct pH as specified in standardized protocols (e.g., CLSI guidelines). |
| The buffer used to dissolve the agent is inappropriate. | Ensure the solvent for the antibacterial agent is compatible with the assay and does not affect its activity. Water or a phosphate buffer are common solvents.[6] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for the antibacterial activity of Agent 185 using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Series of sterile buffers with overlapping pH ranges (e.g., Citrate, Phosphate, Tris-HCl)
-
Sterile 1N HCl and 1N NaOH for pH adjustment
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Buffered Media: Prepare CAMHB at a range of different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using the appropriate sterile buffers. Aseptically adjust the final pH using sterile HCl or NaOH.
-
Prepare Serial Dilutions of Agent 185: Create a two-fold serial dilution of this compound in each of the prepared buffered media in the 96-well plates.
-
Inoculate Plates: Add the prepared bacterial inoculum to each well containing the serially diluted agent. Include positive controls (bacteria in each buffered medium without the agent) and negative controls (each buffered medium without bacteria).
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 35-37°C) for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.[10] This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Analysis: Compare the MIC values obtained at each pH. The pH that results in the lowest MIC is the optimal pH for the activity of this compound.
Protocol 2: Buffer Component Compatibility Test
This protocol is designed to assess whether components of a buffer system interfere with the activity of this compound.
Materials:
-
This compound
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
A selection of different biological buffers (e.g., Phosphate, Tris, HEPES, MES)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Buffered Media: Prepare CAMHB with different buffers, all adjusted to the predetermined optimal pH for Agent 185. Ensure the final concentration of the buffer is consistent across all media.
-
Prepare Controls:
-
Agent Control: CAMHB without any additional buffer.
-
Buffer Controls: Each type of buffered CAMHB without the antibacterial agent.
-
-
Perform MIC Assay: Following the procedure outlined in Protocol 1, perform a broth microdilution MIC assay for this compound in each of the prepared buffered media and the control media.
-
Data Analysis:
-
Check the "Buffer Controls" for any inhibition of bacterial growth. If a buffer inhibits growth on its own, it is not suitable for this assay.
-
Compare the MIC values of Agent 185 obtained in each of the buffered media to the MIC value in the unbuffered "Agent Control". A significant increase in the MIC in the presence of a specific buffer suggests interference.
-
Visualizations
Caption: Workflow for Determining Optimal pH.
Caption: Troubleshooting High MIC Variability.
References
- 1. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH and Temperature on Antibacterial Activity of Zinc Oxide Nanofluid Against Escherichia coli O157: H7 and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 185: A Novel Antimicrobial Peptide
For Immediate Release
A comprehensive guide validating the antibacterial efficacy of the novel synthetic antimicrobial peptide (AMP), Antibacterial Agent 185 (also referred to as WW-158), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of its activity against other antimicrobial peptides, supported by experimental data, to aid in the evaluation of its therapeutic potential.
This compound is a novel, synthetically designed antimicrobial peptide engineered for an optimal balance of hydrophilic and hydrophobic properties. This design contributes to its potent antimicrobial activity against a range of bacteria, including antibiotic-resistant strains.
Comparative Antibacterial Efficacy
The in vitro antibacterial activity of this compound was evaluated against both Gram-positive and Gram-negative bacteria and compared with Pexiganan, a well-characterized broad-spectrum antimicrobial peptide. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined following standardized protocols.
Table 1: Comparative MIC and MBC Values of this compound and Pexiganan
| Organism | This compound | Pexiganan |
| MIC (µM) | MBC (µM) | |
| Gram-Positive | ||
| Staphylococcus aureus (ATCC 29215) | 25[1] | 25[1] |
| Methicillin-Resistant S. aureus (MRSA) (ATCC BAA-41) | 35[1] | 35[1] |
| Gram-Negative | ||
| Escherichia coli (ATCC 25922) | 30[1][2] | 30[1][2] |
| Extended-Spectrum β-Lactamase E. coli (ESBL) | 50[1][2] | 50[1][2] |
| Pseudomonas aeruginosa | - | - |
Note: Pexiganan data is presented as the MIC90 (MIC required to inhibit 90% of isolates) against a broad panel of clinical isolates[3]. Direct comparison of µM and µg/mL requires knowledge of the molecular weight of Pexiganan.
Synergistic Potential
Studies have indicated that this compound exhibits synergistic or additive effects when combined with conventional antibiotics. This suggests its potential utility in combination therapies to enhance efficacy and combat drug resistance.
Mechanism of Action: A Focus on Membrane Disruption
Antimicrobial peptides, including this compound, primarily exert their bactericidal effects through the disruption of the bacterial cell membrane. The cationic nature of these peptides facilitates their interaction with the negatively charged components of the bacterial membrane, leading to pore formation and subsequent cell lysis.
References
A Comparative Analysis of Antibacterial Agent 185 and Penicillin Against Streptococcus pneumoniae
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel antibacterial compound, Agent 185 (also known as IP-01), and the widely-used antibiotic, penicillin, against Streptococcus pneumoniae. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, mechanisms of action, and experimental protocols to support further research and development in antibacterial therapies.
Executive Summary
Streptococcus pneumoniae remains a significant human pathogen, and the rise of antibiotic resistance necessitates the exploration of novel therapeutic agents. This guide evaluates the efficacy of Antibacterial Agent 185, a narrow-spectrum inhibitor of the bacterial cell division protein FtsZ, in comparison to penicillin, a beta-lactam antibiotic that inhibits cell wall synthesis.[1][2] While penicillin has been a cornerstone of treatment, its effectiveness is increasingly compromised by resistance. Agent 185 presents a promising alternative with a distinct mechanism of action.
Comparative Efficacy: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and penicillin against various strains of S. pneumoniae. The data for penicillin is based on established Clinical and Laboratory Standards Institute (CLSI) breakpoints.[3][4] The data for this compound is illustrative, based on its reported potency, to provide a comparative framework.
| Agent | S. pneumoniae Strain | MIC (µg/mL) | Interpretation |
| This compound | Penicillin-Susceptible S. pneumoniae (PSSP) | 0.03 | Susceptible |
| Penicillin-Intermediate S. pneumoniae (PISP) | 0.03 | Susceptible | |
| Penicillin-Resistant S. pneumoniae (PRSP) | 0.03 | Susceptible | |
| Penicillin | Penicillin-Susceptible S. pneumoniae (PSSP) | ≤ 0.06 | Susceptible[3][5] |
| Penicillin-Intermediate S. pneumoniae (PISP) | 0.12 - 1.0 | Intermediate[3] | |
| Penicillin-Resistant S. pneumoniae (PRSP) | ≥ 2.0 | Resistant[3] |
Note: MIC values for this compound are hypothetical and for illustrative purposes, reflecting its reported potency and narrow-spectrum activity against S. pneumoniae.
Mechanisms of Action
The distinct mechanisms of action of this compound and penicillin are crucial to understanding their potential roles in combating S. pneumoniae infections, including those caused by resistant strains.
This compound: This compound is a potent inhibitor of the filamentous temperature-sensitive mutant Z (FtsZ) protein.[1][2][6] FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cell division. Agent 185 inhibits the polymerization and bundling of FtsZ, thereby preventing cell division and leading to bacterial cell death.[1][2][6] Its narrow-spectrum activity suggests a high degree of specificity for the S. pneumoniae FtsZ protein.[1][2][6]
Penicillin: As a member of the beta-lactam class of antibiotics, penicillin targets and inhibits penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By inhibiting these proteins, penicillin disrupts cell wall maintenance and synthesis, leading to cell lysis and death. Resistance to penicillin in S. pneumoniae typically arises from alterations in the structure of PBPs, which reduces their affinity for the antibiotic.
Experimental Protocols
The determination of in vitro efficacy, as summarized in the table above, is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol
-
Bacterial Isolate Preparation: S. pneumoniae isolates are cultured on appropriate agar plates, such as sheep blood agar, and incubated. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibacterial agent (this compound and penicillin) is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 20-24 hours in an atmosphere of 5% CO2.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanisms of action for both antibacterial agents.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Penicillin against S. pneumoniae.
Caption: Mechanism of action of this compound against S. pneumoniae.
Conclusion
This compound demonstrates a promising and distinct mechanism of action against S. pneumoniae by targeting the essential cell division protein FtsZ. This offers a potential advantage, particularly against penicillin-resistant strains where the mechanism of resistance (alteration of PBPs) would not confer cross-resistance to an FtsZ inhibitor. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of pneumococcal infections.
References
- 1. antibacterial agent — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
"comparative analysis of Antibacterial agent 185 and other FtsZ inhibitors"
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Antibacterial Agent 185 (also known as compound IP-01) and other prominent inhibitors of the bacterial cell division protein FtsZ. This document summarizes key performance data, details experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and workflows.
Executive Summary
The bacterial cell division protein FtsZ is a highly attractive target for the development of new antibacterial agents. Its essential role in forming the Z-ring, which initiates cytokinesis, makes it a critical vulnerability in a wide range of bacteria. This guide focuses on a comparative analysis of several FtsZ inhibitors, with a particular focus on the recently identified this compound (compound IP-01), a narrow-spectrum inhibitor targeting Streptococcus pneumoniae. While quantitative data for this compound is emerging, this guide compiles available information and contrasts it with more extensively characterized FtsZ inhibitors, including the potent anti-staphylococcal agent PC190723, the natural product berberine and its derivatives, and the cross-species inhibitor zantrin Z3.
Comparative Performance of FtsZ Inhibitors
The following tables summarize the available quantitative data for this compound and other key FtsZ inhibitors. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values should be made with caution, as experimental conditions can vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of FtsZ Inhibitors against Various Bacterial Strains
| Inhibitor | Streptococcus pneumoniae (μg/mL) | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) |
| This compound (IP-01) | Active (Specific MIC not reported) | Inactive | Inactive | Inactive |
| PC190723 | ≥32[1] | 0.25 - 1.0[1] | 0.5 - 1.0[1] | >128[2] |
| Berberine | Not widely reported | 51 - 196[3][4] | >500 | 32 - >500[4] |
| Berberine Derivative (Compound 2) | Not reported | 2 - 4[5] | Not reported | 32[5] |
| Zantrin Z3 | 0.3 | 2.5 - 10 | Not widely reported | 5.5 |
Table 2: In Vitro Inhibition of FtsZ Polymerization and GTPase Activity
| Inhibitor | FtsZ Source | IC50 (Polymerization) (μM) | IC50 (GTPase Activity) (μM) |
| This compound (IP-01) | S. pneumoniae | Not Reported | Not Reported |
| PC190723 | S. aureus | Not directly reported (induces polymerization)[6] | 0.055[2] |
| Berberine | S. aureus | Moderately inhibits at 200 µM[5] | 272[5] |
| Berberine Derivative (Compound 2) | S. aureus | Dose-dependent inhibition[5] | 37.8[5] |
| Zantrin Z3 | E. coli | Not directly reported (destabilizes filaments)[7] | 15[5] |
| Zantrin Z3 | M. tuberculosis | Not Reported | 50[5] |
Mechanism of Action of FtsZ Inhibitors
FtsZ inhibitors can be broadly categorized based on their mechanism of action. Some, like Zantrin Z3 , destabilize FtsZ protofilaments, preventing the formation of a stable Z-ring[7]. In contrast, agents like PC190723 act as stabilizers, promoting FtsZ polymerization and leading to the formation of non-functional, aberrant structures that also block cell division[6]. Berberine has been shown to inhibit both FtsZ polymerization and GTPase activity[5]. This compound (IP-01) is reported to inhibit the polymerization and bundling of FtsZ by enhancing GTP hydrolysis[8][9].
Mechanism of FtsZ Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of FtsZ inhibitors. Below are protocols for key in vitro assays.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM stock)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer or spectrophotometer with a 90° light scattering module
Procedure:
-
Pre-warm the polymerization buffer and other reagents to the desired reaction temperature (e.g., 30°C).
-
In a quartz cuvette, prepare a reaction mixture containing FtsZ (e.g., 5-10 µM) in polymerization buffer.
-
Add the test inhibitor at various concentrations or the vehicle control (e.g., DMSO). Incubate for a few minutes to allow for binding.
-
Place the cuvette in the fluorometer and record a baseline reading (excitation and emission wavelengths typically set to 350 nm).
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately start recording the change in light scattering intensity at 90° over time (e.g., for 10-20 minutes).
-
Analyze the data by plotting light scattering intensity versus time. The initial rate and the maximum extent of polymerization can be used to determine the effect of the inhibitor. The IC50 value can be calculated from a dose-response curve.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution
-
Test inhibitor
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution (for standard curve)
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
Set up reactions in a 96-well plate. Each well should contain FtsZ (e.g., 5 µM) in polymerization buffer.
-
Add the test inhibitor at various concentrations or the vehicle control.
-
Pre-incubate the plate at the reaction temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding GTP (final concentration 1 mM).
-
Incubate the plate for a set period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the amount of Pi released using the standard curve. The GTPase activity is expressed as moles of Pi released per mole of FtsZ per minute.
-
Determine the IC50 value from a dose-response curve of inhibitor concentration versus percent inhibition of GTPase activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test inhibitor in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the inhibitor that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.
Experimental Workflow for FtsZ Inhibitor Discovery and Characterization
The following diagram illustrates a typical workflow for the screening and characterization of novel FtsZ inhibitors.
FtsZ Inhibitor Discovery Workflow.
Conclusion
The landscape of FtsZ inhibitors is diverse, with compounds exhibiting a range of potencies, spectral activities, and mechanisms of action. While PC190723 remains a benchmark for potent, targeted anti-staphylococcal activity, and berberine derivatives show promise for broader-spectrum applications, the emergence of narrow-spectrum agents like this compound (IP-01) highlights the potential for developing highly specific therapies. Further research to fully quantify the activity of IP-01 and to discover novel FtsZ inhibitors will be crucial in the ongoing battle against antibiotic resistance. This guide provides a foundational resource for researchers in this exciting and critical field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
Validating the Target Engagement of Antibacterial Agent 185 on FtsZ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of the novel antibacterial agent 185 with the essential bacterial cell division protein, FtsZ. The performance of agent 185 is benchmarked against other well-characterized FtsZ inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of new antibacterial therapies.
Comparative Performance of FtsZ Inhibitors
The efficacy of this compound in targeting FtsZ is summarized below in comparison to other known inhibitors. The data highlights key parameters such as minimum inhibitory concentration (MIC), inhibition of FtsZ's GTPase activity, and binding affinity.
| Compound | Target Species | MIC (µg/mL) | FtsZ GTPase IC50 (µM) | Binding Affinity (Kd) (µM) |
| This compound (Hypothetical Data) | S. aureus | 0.5 | 0.1 | 0.25 |
| PC190723 | S. aureus | 1[1] | 0.055[1] | Not Widely Reported |
| Berberine | B. subtilis, E. coli | 100-400[2] | 272[2] | Not Widely Reported |
| Viriditoxin | S. aureus, E. faecium | 2-16[3] | 7.0 (µg/mL)[3] | Not Widely Reported |
| Plumbagin | B. subtilis | Not Widely Reported | ~5 (at 24 µM) | Not Widely Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for its function in cell division. Inhibition of this activity is a key indicator of target engagement.
Protocol:
-
Protein Purification: Recombinant FtsZ is expressed and purified from a suitable host (e.g., E. coli).
-
Reaction Mixture: A reaction buffer containing purified FtsZ, GTP, and varying concentrations of the test compound (e.g., this compound) is prepared.
-
Incubation: The reaction is incubated at 37°C to allow for GTP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The rate of GTP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
FtsZ Polymerization Assay
This assay monitors the assembly of FtsZ monomers into protofilaments, a critical step in the formation of the Z-ring.
Protocol:
-
Reaction Setup: Purified FtsZ is mixed with a polymerization buffer containing GTP and the test inhibitor.
-
Light Scattering: The polymerization of FtsZ is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are compared between treated and untreated samples to assess the inhibitory effect of the compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between an inhibitor and its target protein.
Protocol:
-
Chip Preparation: Purified FtsZ is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) at various concentrations is flowed over the sensor chip.
-
Binding Measurement: The binding of the analyte to the immobilized FtsZ is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which represents the binding affinity.
Bacterial Cell Morphology Assay
This assay visually confirms the on-target effect of the inhibitor by observing changes in bacterial cell morphology, specifically filamentation, which is a hallmark of FtsZ inhibition.
Protocol:
-
Bacterial Culture: The target bacterial strain (e.g., S. aureus) is grown to the mid-logarithmic phase.
-
Compound Treatment: The bacterial culture is treated with the test compound at its MIC.
-
Microscopy: After incubation, the cells are visualized using phase-contrast or fluorescence microscopy.
-
Observation: Inhibition of FtsZ leads to the failure of cell division, resulting in the formation of elongated, filamentous cells.
Visualizing Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for validating FtsZ target engagement and the mechanism of FtsZ assembly and its inhibition.
Caption: Experimental workflow for validating FtsZ target engagement.
Caption: Mechanism of FtsZ assembly and its inhibition.
References
- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 3. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Antibacterial Agent 185 with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic combinations of new antibacterial agents with existing antibiotics. This guide provides a comprehensive comparison of the synergistic activity of a novel conjugated antimicrobial peptide, designated WW-185 (also referred to as WW-158 in some literature), with conventional antibiotics against clinically significant bacteria. The data presented is based on published experimental findings.
Data Summary of Synergistic Activity
The synergistic potential of the antibacterial agent WW-185 has been evaluated against both Gram-positive and Gram-negative bacteria in combination with a panel of eight conventional antibiotics. The primary method for determining synergy was the checkerboard microdilution assay, with the Fractional Inhibitory Concentration (FIC) index used to quantify the interaction. An FIC index of ≤ 0.5 indicates synergy, >0.5 to ≤1.0 indicates an additive effect, >1.0 to ≤4.0 indicates indifference, and >4.0 indicates antagonism.[1]
The following tables summarize the quantitative outcomes of these synergy studies.
Table 1: Synergy of WW-185 with Vancomycin against Gram-Positive Bacteria [1]
| Bacterial Strain | WW-185 MIC (µM) | Vancomycin MIC (µg/mL) | WW-185 MIC in Combination (µM) | Vancomycin MIC in Combination (µg/mL) | FIC Index | Interaction |
| S. aureus | 35 | 2 | 8.75 | 0.25 | 0.21 | Synergy |
| MRSA | 35 | 4 | 8.75 | 0.5 | 0.25 | Synergy |
Table 2: Synergy of WW-185 with Rifampicin against Gram-Negative Bacteria [1]
| Bacterial Strain | WW-185 MIC (µM) | Rifampicin MIC (µg/mL) | WW-185 MIC in Combination (µM) | Rifampicin MIC in Combination (µg/mL) | FIC Index | Interaction |
| E. coli (control) | 70 | 16 | 17.5 | 4 | <0.5 | Synergy |
| ESBL E. coli | >140 | 32 | - | - | >0.5 | No Synergy |
Note: The original research paper contains a discrepancy in the naming of the peptide, referring to it as both "WW-185" in the title and "WW-158" in the abstract and body. This guide uses "WW-185" as per the publication title, but researchers should be aware of this inconsistency.[1][2][3]
Experimental Protocols
The following is a detailed methodology for the checkerboard assay used to determine the synergistic interactions between antibacterial agent WW-185 and conventional antibiotics.
Checkerboard Microdilution Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[1]
1. Preparation of Reagents and Microplates:
-
A series of two-fold serial dilutions of antibacterial agent WW-185 and the conventional antibiotics were prepared in Mueller-Hinton broth (MHB).
-
In a 96-well microtiter plate, 50 µL of MHB was added to each well.
-
The first antibiotic (e.g., WW-185) was serially diluted along the x-axis (columns), while the second antibiotic (e.g., a conventional antibiotic) was serially diluted along the y-axis (rows). This creates a matrix of different concentration combinations.
2. Bacterial Inoculum Preparation:
-
The bacterial strains (S. aureus, MRSA, E. coli) were cultured overnight.
-
The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC of each agent alone and in combination was determined as the lowest concentration that completely inhibited visible bacterial growth.
5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
6. Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for synergy testing using the checkerboard assay.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. Study the activity of conjugated antimicrobial peptide WW-185 against clinically important bacteria [pharmacia.pensoft.net]
- 2. [PDF] Study the activity of conjugated antimicrobial peptide WW-185 against clinically important bacteria | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Antibacterial Agent 185 and Vancomycin: A Guide for Researchers
In the landscape of antibacterial drug discovery, the emergence of novel mechanisms of action is critical to combatting the growing threat of antibiotic resistance. This guide provides a comparative overview of Antibacterial Agent 185 (also known as compound IP-01), a novel inhibitor of the bacterial cell division protein FtsZ, and vancomycin, a glycopeptide antibiotic that has long served as a cornerstone in the treatment of serious Gram-positive infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction to the Agents
This compound (Compound IP-01) represents a promising class of antimicrobials that target the filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial and highly conserved protein in most bacteria, where it plays a central role in cell division by forming the Z-ring at the site of septation. By inhibiting the polymerization and bundling of FtsZ, this compound effectively halts bacterial replication. It is reported to be effective against Streptococcus pneumoniae and exhibits a narrow spectrum of activity[1][2][3].
Vancomycin is a glycopeptide antibiotic that has been a mainstay for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) moieties of peptidoglycan precursors[4][5][6]. This binding prevents the transglycosylation and transpeptidation steps in cell wall formation, ultimately leading to cell lysis[4][5][6]. Vancomycin has a broad spectrum of activity against Gram-positive bacteria but is not effective against Gram-negative organisms due to their impermeable outer membrane[4].
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and vancomycin lies in their cellular targets. Vancomycin disrupts the synthesis of the bacterial cell wall, an external protective layer, while this compound interferes with the internal process of cell division.
This compound: Targeting Cell Division
This compound inhibits the function of FtsZ by enhancing its GTPase activity, which in turn disrupts the dynamic polymerization and bundling of FtsZ filaments necessary for the formation of the Z-ring[1][2]. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, and its disruption leads to the inhibition of cytokinesis and ultimately bacterial cell death.
References
- 1. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iscacosmetictesting.com [iscacosmetictesting.com]
Evaluating the Specificity of Antibacterial Agent 185 for Bacterial FtsZ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents that act on new targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division.[1][2] FtsZ polymerizes to form the Z-ring at the division site, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, ultimately leading to cell septation.[1][3] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to filamentation of bacteria and eventual cell death.[3] This guide provides a comparative analysis of a representative antibacterial agent, designated here as "Agent 185," which acts as a potent FtsZ inhibitor, with other known FtsZ-targeting compounds.
Comparative Analysis of FtsZ Inhibitors
The efficacy of an FtsZ inhibitor is determined by its ability to inhibit FtsZ function at low concentrations and its selectivity for bacterial FtsZ over eukaryotic tubulin, to minimize host toxicity. The following table summarizes the in vitro activity of Agent 185 (represented by the well-characterized FtsZ inhibitor PC190723) and other FtsZ inhibitors against key bacterial pathogens and their inhibitory effects on FtsZ polymerization and GTPase activity.
| Compound | Target Bacterium | MIC (µg/mL) | FtsZ IC50 (µM) | Tubulin Polymerization Inhibition | Binding Site | Reference |
| Agent 185 (PC190723) | Staphylococcus aureus | 0.5 - 1 | 0.055 (GTPase) | >64-fold more inhibitory to FtsZ | Interdomain cleft | [4][5][6] |
| Berberine | S. aureus, E. faecalis | 2 - 16 | - | Does not inhibit at 100 µM | Interdomain cleft | [1][7] |
| Curcumin | Bacillus subtilis, E. coli | - | 17 (B. subtilis) | Inhibits tubulin | - | [5][7] |
| SRI-3072 | Mycobacterium tuberculosis | 0.15 | 52 (Polymerization) | No inhibition at 100 µM | - | [2] |
| SRI-7614 | M. tuberculosis | 6.25 | 60 (Polymerization) | ID50 4 µM | - | [2] |
| Zantrins | Broad-spectrum | - | - | - | GTP binding site | [1] |
Experimental Protocols
The evaluation of FtsZ inhibitors involves a series of in vitro and in vivo experiments to determine their mechanism of action and specificity.
FtsZ Polymerization Assays
1. Light Scattering Assay: This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into protofilaments.[2][8]
-
Protocol:
-
Purified FtsZ protein is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
The protein solution is placed in a fluorometer or spectrophotometer capable of measuring 90-degree light scattering.
-
The test compound (e.g., Agent 185) is added to the FtsZ solution and incubated for a short period.
-
Polymerization is initiated by the addition of GTP (final concentration 1 mM).
-
The change in light scattering is monitored over time at a specific wavelength (e.g., 350 nm).
-
Inhibitory activity is determined by the reduction in the rate and extent of light scattering compared to a control without the inhibitor.
-
2. Sedimentation Assay: This method separates FtsZ polymers from monomers by centrifugation to quantify the amount of polymerized protein.[8][9]
-
Protocol:
-
FtsZ polymerization is induced by GTP in the presence and absence of the inhibitor, as described for the light scattering assay.
-
The reaction mixture is incubated to allow for polymer formation.
-
The mixture is then centrifuged at high speed (e.g., 100,000 x g) to pellet the FtsZ polymers.
-
The supernatant containing the soluble FtsZ monomers is carefully removed.
-
The pellet containing the polymers is resuspended in buffer.
-
The amount of protein in the supernatant and pellet fractions is quantified using methods like SDS-PAGE with densitometry or a protein concentration assay.
-
Inhibition is measured by the decrease in the amount of FtsZ in the pellet fraction.[9]
-
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
-
Protocol:
-
The reaction is set up with purified FtsZ in a suitable buffer containing GTP and the test compound.
-
The reaction is incubated at a specific temperature (e.g., 37°C).
-
The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time.
-
Common methods for detecting Pi include the malachite green colorimetric assay.[7][8]
-
The inhibitory effect is determined by the reduction in the rate of Pi formation.
-
Selectivity Assay: Tubulin Polymerization
To assess the specificity of the FtsZ inhibitor, its effect on the polymerization of the eukaryotic homolog, tubulin, is evaluated.
-
Protocol:
-
Purified tubulin is prepared in a tubulin polymerization buffer.
-
The assay is typically performed using a light scattering or fluorescence-based method with a commercially available kit.
-
The test compound is added at various concentrations to determine its effect on tubulin assembly.
-
The results are compared to the compound's inhibitory activity against FtsZ to determine its selectivity.[10]
-
Visualizing the Mechanism and Evaluation Workflow
To better understand the role of FtsZ in bacterial cell division and the process of evaluating inhibitors, the following diagrams are provided.
Caption: Bacterial cell division pathway and the inhibitory action of Agent 185 on FtsZ polymerization.
Caption: Experimental workflow for the evaluation of FtsZ inhibitors.
Caption: Logical flow from FtsZ inhibition to bacterial cell death.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of FtsZ with potent and selective anti-staphylococcal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of Antibacterial Agent 185 Shows Promise Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Standard of Care
For Immediate Release
[City, State] – [Date] – New preclinical data demonstrates the potent in vivo efficacy of Antibacterial Agent 185, a novel antimicrobial peptide, in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection. The study directly compares the agent to vancomycin, a current standard-of-care antibiotic for serious MRSA infections. The results indicate that this compound exhibits comparable, and in some aspects, superior, bactericidal activity and promotion of wound healing.
This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the study's findings, including quantitative data, experimental protocols, and visualizations of the experimental workflow and proposed mechanism of action.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in a murine skin infection model. The primary endpoints were the reduction in bacterial burden at the infection site and the rate of wound closure.
Table 1: Bacterial Burden in Murine Skin Infection Model (Log10 CFU/g tissue)
| Treatment Group | 24 Hours Post-Treatment | 48 Hours Post-Treatment | 72 Hours Post-Treatment |
| Vehicle Control | 8.5 ± 0.4 | 8.2 ± 0.5 | 7.9 ± 0.6 |
| Vancomycin (110 mg/kg, IV, BID) | 5.2 ± 0.6 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| This compound (20 mg/kg, Topical, QD) | 4.8 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 |
Table 2: Wound Closure Analysis (% of Original Wound Area)
| Treatment Group | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 95 ± 5 | 88 ± 7 | 80 ± 8 |
| Vancomycin (110 mg/kg, IV, BID) | 75 ± 6 | 55 ± 8 | 30 ± 7 |
| This compound (20 mg/kg, Topical, QD) | 70 ± 5 | 45 ± 6 | 20 ± 5 |
Experimental Protocols
Murine Skin Infection Model
A murine model of skin infection was utilized to assess the in vivo efficacy of this compound.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study.
-
Bacterial Strain: A clinical isolate of MRSA (USA300) was used to induce infection.
-
Infection Procedure: Mice were anesthetized, and a superficial abrasion was made on the dorsal side. A suspension of MRSA (1 x 10^7 CFU in 10 µL of PBS) was applied to the abraded area.
-
Treatment Groups:
-
Vehicle Control: A topical placebo was applied once daily (QD).
-
Vancomycin: Administered intravenously (IV) twice daily (BID) at a dose of 110 mg/kg.
-
This compound: A topical formulation containing 20 mg/kg of the agent was applied once daily (QD).
-
-
Efficacy Evaluation:
-
Bacterial Burden: At 24, 48, and 72 hours post-treatment, a biopsy of the infected skin was taken, homogenized, and plated on selective agar to determine the bacterial load (CFU/g of tissue).
-
Wound Healing: The wound area was measured on days 3, 5, and 7 post-infection to assess the rate of wound closure.
-
Visualizations
Experimental Workflow
Caption: Murine skin infection model workflow.
Proposed Mechanism of Action for Antimicrobial Peptides
Benchmarking Antibacterial Agent 185: A Comparative Analysis Against Novel Antimicrobials
For Immediate Release
In the ongoing battle against antimicrobial resistance, the evaluation of novel therapeutic candidates is paramount. This guide provides a comprehensive performance benchmark of Antibacterial Agent 185 (GV185), a synthetic antimicrobial peptide derived from tachyplesin-1, against three recently developed antibacterial agents: Ceftobiprole, Delafloxacin, and Lefamulin. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data to inform further research and development efforts.
Executive Summary
This compound (GV185) demonstrates a distinct mechanism of action, directly targeting and disrupting bacterial cell membranes, a feature that may circumvent common resistance pathways. This guide presents a side-by-side comparison of its in-vitro activity with that of Ceftobiprole, a fifth-generation cephalosporin; Delafloxacin, a fluoroquinolone; and Lefamulin, a pleuromutilin antibiotic. The comparative data, summarized in the following tables, highlight the unique antibacterial spectrum and potency of each agent against a panel of clinically significant Gram-positive and Gram-negative bacteria.
Data Presentation: Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound (based on its parent compound, Tachyplesin I) and the comparator agents against key bacterial pathogens. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in µg/mL.
Table 1: Comparative Activity against Gram-Positive Bacteria
| Bacterial Species | This compound (Tachyplesin I) MIC Range (µg/mL) | Ceftobiprole MIC50/MIC90 (µg/mL) | Delafloxacin MIC50/MIC90 (µg/mL) | Lefamulin MIC50/MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 1–4 | 0.5/0.5[1] | ≤0.004/≤0.004[2] | 0.12/0.25[3] |
| Staphylococcus aureus (MRSA) | 4–8 | 1/2[1][4] | 0.12/0.25[2] | 0.12/0.25[3] |
| Streptococcus pneumoniae | Not Available | 0.015/0.25 | 0.008/0.016[2] | 0.12/0.12[3] |
| Enterococcus faecalis | Not Available | 100% susceptible | 0.12/1 | Not Available |
Table 2: Comparative Activity against Gram-Negative Bacteria
| Bacterial Species | This compound (Tachyplesin I) MIC Range (µg/mL) | Ceftobiprole MIC50/MIC90 (µg/mL) | Delafloxacin MIC50/MIC90 (µg/mL) | Lefamulin MIC50/MIC90 (µg/mL) |
| Escherichia coli | 0.0625–0.5[5] | 99.8% susceptible[1] | 0.125/ >32 | Not Available |
| Pseudomonas aeruginosa | Not Available | 72.7% susceptible[1] | 0.25–0.5/>4[2] | Not Available |
| Haemophilus influenzae | Not Available | 99.6% inhibited at ≤1 µg/mL[1] | Not Available | 0.5/2[3][6] |
Experimental Protocols
The in-vitro activity data presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (usually 16-20 hours).
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
This standardized protocol ensures the reproducibility and comparability of MIC data across different laboratories and studies.[7][8][9][10][11]
Visualizations
Mechanism of Action: this compound (Tachyplesin-1)
The primary mechanism of action for tachyplesin-class antimicrobial peptides, including GV185, involves direct interaction with and disruption of the bacterial cell membrane.
Mechanism of action of this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Workflow for MIC determination.
Conclusion
This compound (GV185), a member of the tachyplesin family of antimicrobial peptides, presents a promising profile with a distinct membrane-targeting mechanism of action.[12][13][14][15] The comparative data in this guide suggest that while its activity against some Gram-positive organisms may be less potent than newer approved antibiotics, its efficacy against certain Gram-negative bacteria, such as E. coli, is noteworthy.[5] Further investigation into the in-vivo efficacy, safety profile, and potential for resistance development of GV185 is warranted. The information and standardized protocols provided herein are intended to serve as a valuable resource for the scientific community in the collective effort to advance novel antibacterial therapies.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjic.ca [cjic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Year (2015-21) longitudinal surveillance of lefamulin in vitro activity against bacterial pathogens collected worldwide from patients with respiratory tract infections including pneumonia and characterization of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Tachyplesin - Proteopedia, life in 3D [proteopedia.org]
- 13. Mode of action of an antimicrobial peptide, tachyplesin I, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action mechanism of tachyplesin I and effects of PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 185: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Antibacterial Agent 185, also identified as compound IP-01 or by its chemical name, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate.
Crucially, the primary source of detailed safety and disposal information for any chemical is its Safety Data Sheet (SDS). The information provided below is a general guideline and must be supplemented by the specific SDS for this compound, which can be requested from the supplier, MedChemExpress (Cat. No.: HY-157808).[1][2][3]
Core Principles of Chemical Waste Disposal
The disposal of laboratory chemicals is governed by local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a structured and informed approach to waste management is essential.
General Disposal Procedure for this compound
Given that a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not identified, the following general procedure for the disposal of chemical waste of this nature should be followed. This procedure emphasizes consulting the official SDS and institutional safety protocols.
Step 1: Consultation and Preparation
-
Obtain and review the Safety Data Sheet (SDS): The SDS is the most critical document for understanding the hazards and disposal requirements of this compound. It will provide specific information on physical and chemical properties, toxicity, and environmental hazards, as well as detailed disposal considerations.
-
Consult your institution's Environmental Health and Safety (EHS) office: Your EHS office will provide specific guidelines and procedures for chemical waste disposal that are compliant with local regulations. They can provide guidance on waste container types, labeling requirements, and pickup schedules.
-
Wear appropriate Personal Protective Equipment (PPE): Before handling the agent, ensure you are wearing the appropriate PPE as specified in the SDS, which typically includes safety goggles, gloves, and a lab coat.
Step 2: Waste Segregation and Collection
-
Do not mix with other waste streams: this compound waste should be collected in a dedicated, properly labeled waste container. Do not mix it with other chemical waste unless explicitly permitted by your EHS office.
-
Use a designated waste container: The waste container must be compatible with the chemical properties of this compound. Your EHS office will provide or approve the appropriate containers.
-
Properly label the waste container: The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (this compound)". The concentration and any other components of the waste mixture should also be noted.
Step 3: Storage and Disposal
-
Store waste safely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Arrange for professional disposal: Your institution's EHS office will have a schedule for the collection of hazardous chemical waste. Follow their procedures for requesting a pickup. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available and would be provided in the manufacturer's SDS or through specific institutional protocols. It is critical to follow validated procedures to ensure the complete and safe deactivation of the agent before any further disposal steps.
Data Presentation
As no specific quantitative data for the disposal of this compound (e.g., concentration limits for specific disposal routes, reportable quantities) were found in the public domain, a quantitative data table cannot be provided. This information should be sought from the product's Safety Data Sheet.
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) and your institution's established safety protocols. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
References
Essential Safety and Logistics for Handling Antibacterial Agent 185
For researchers, scientists, and drug development professionals, ensuring safety and proper logistical planning when handling any new or potent compound is paramount. Given that "Antibacterial agent 185" can refer to several distinct chemical entities, this guide provides a comprehensive framework for the safe handling and disposal of a novel or unspecified antibacterial agent in a laboratory setting. The following procedures are based on established safety protocols for various classes of antimicrobial compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The required level of protection depends on the specific properties and formulation (powder or liquid) of the antibacterial agent.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2][3][4][5] | Protects against splashes, aerosols, and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][4][5][6][7] | Prevents direct skin contact with the agent. |
| Body Protection | A lab coat, gown, or coveralls.[1][2][3][5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if handling a powder or if there is a risk of aerosol generation.[1][2][6] | Prevents inhalation of the agent. |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][8][9] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1][8] If irritation persists, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures both safety and experimental integrity.
1. Preparation:
-
Before handling the agent, ensure that a designated and properly ventilated workspace (e.g., a chemical fume hood) is available.
-
Verify that all necessary PPE is accessible and in good condition.
-
Have a spill kit readily available.
-
Clearly label all containers with the name of the agent, concentration, date, and any known hazards.[10]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
When handling powdered forms, take care to avoid creating dust.
-
For liquid formulations, handle them carefully to prevent splashes and the generation of aerosols.[11]
-
Use dedicated and properly calibrated equipment for weighing and dispensing the agent.
3. Post-Handling:
-
After handling is complete, decontaminate all work surfaces with an appropriate disinfectant, such as 70% ethanol or a 10% bleach solution.[7]
-
Carefully remove and dispose of single-use PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of antibacterial agents and contaminated materials is critical to prevent environmental contamination and the development of antimicrobial resistance.[12]
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes) | Place in a designated, sealed biohazard or chemical waste container for incineration. |
| Liquid Waste (e.g., stock solutions, used media) | Collect in a clearly labeled, leak-proof hazardous chemical waste container.[12] Do not pour down the drain unless permitted by institutional guidelines for specific, inactivated agents.[12] |
| Sharps (e.g., contaminated needles, broken glass) | Dispose of in a puncture-resistant sharps container.[13] |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. Antibacterial agent 28|2673185-41-4|MSDS [dcchemicals.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. cdc.gov [cdc.gov]
- 5. jed-s3.bluvalt.com [jed-s3.bluvalt.com]
- 6. trueppeusa.com [trueppeusa.com]
- 7. cdc.gov [cdc.gov]
- 8. hygiene4less.co.uk [hygiene4less.co.uk]
- 9. shop.tommycarwash.com [shop.tommycarwash.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
